Product packaging for Canadensolide(Cat. No.:CAS No. 20421-31-2)

Canadensolide

Cat. No.: B1215938
CAS No.: 20421-31-2
M. Wt: 210.23 g/mol
InChI Key: IYSGHKQBSLXKPO-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Canadensolide is a natural product belonging to the furofurandione family of compounds, characterized by its distinctive concave bislactone molecular skeleton . This compound is of significant interest in research due to its reported biological activities. Studies on related furofurandiones, such as sporothriolide and avenaciolide, have demonstrated antifungal and herbicidal properties, suggesting potential research applications for this compound in investigating antimicrobial agents and plant pathology . Its unique structure also makes it a valuable compound for organic chemistry research and as a potential synthetic intermediate or chiral building block for constructing more complex molecules . Researchers can utilize this reagent in various in vitro assays to explore its mechanism of action and biological activity. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use procedures. Compliance with all applicable local and international regulations governing the handling of research compounds is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O4 B1215938 Canadensolide CAS No. 20421-31-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20421-31-2

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(3aS,6R,6aR)-6-butyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione

InChI

InChI=1S/C11H14O4/c1-3-4-5-7-9-8(11(13)14-7)6(2)10(12)15-9/h7-9H,2-5H2,1H3/t7-,8+,9+/m1/s1

InChI Key

IYSGHKQBSLXKPO-VGMNWLOBSA-N

Isomeric SMILES

CCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1

Canonical SMILES

CCCCC1C2C(C(=C)C(=O)O2)C(=O)O1

Synonyms

canadensolide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Canadensolide: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadensolide is a naturally occurring fungal metabolite first isolated from Penicillium canadense. This bioactive compound has garnered interest due to its antifungal properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed spectroscopic data, insights into its total synthesis, and a summary of its biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and the development of new antifungal agents.

Chemical Structure and Properties

This compound is a γ-lactone derivative with a complex stereochemical arrangement. Its systematic IUPAC name is (3aR,4S,7aR)-4-((E)-hept-1-en-1-yl)-3a,4,7,7a-tetrahydro-3H-furo[2,3-b]pyran-2,6-dione. The molecule possesses three chiral centers, leading to a specific three-dimensional conformation that is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₈O₄Original isolation paper
Molecular Weight250.29 g/mol Calculated
AppearanceCrystalline solid
Melting PointNot reported
SolubilitySoluble in organic solvents
SMILESC=C\C=C\C[C@H]1--INVALID-LINK--C2=OReconstructed from IUPAC name
InChIInChI=1S/C14H18O4/c1-2-3-4-5-6-10-12-11(14(16)18-12)8-7-9-13(15)17-10/h5-6,10-12H,2-4,7-9H2,1H3/b6-5+/t10-,11+,12-/m1/s1Reconstructed from IUPAC name

Spectroscopic Data for Structural Elucidation

The structure of this compound was originally elucidated using a combination of spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Observations
¹H NMR Signals corresponding to olefinic protons, protons adjacent to carbonyl groups, and protons in the aliphatic side chain.
¹³C NMR Resonances for carbonyl carbons of the lactone and ketone, sp² carbons of the double bonds, and sp³ carbons of the fused ring system and the side chain.
IR Strong absorption bands characteristic of C=O stretching in lactones and ketones, and C=C stretching of the double bonds.
MS A molecular ion peak corresponding to the molecular formula C₁₄H₁₈O₄, along with characteristic fragmentation patterns.

Total Synthesis of this compound

The total synthesis of (±)-Canadensolide has been successfully achieved, providing a means to produce the compound for further biological evaluation and the synthesis of analogues. A key strategy in one of the reported syntheses involves a diastereoselective approach to control the stereochemistry of the chiral centers.

Experimental Protocol: A Representative Synthetic Step

A crucial step in a reported total synthesis of (±)-Canadensolide is the introduction of the α-methylene group. This is achieved via ozonolysis of a mono-substituted alkene precursor, followed by a reaction with a pre-heated mixture of dibromomethane (CH₂Br₂) and diethylamine (Et₂NH). This sequence effectively installs the exocyclic double bond adjacent to the lactone carbonyl, a common structural motif in bioactive natural products.

Logical Flow of a Key Synthetic Transformation

Start Mono-substituted alkene precursor Step1 Ozonolysis Start->Step1 Intermediate Aldehyde/Ozonide Intermediate Step1->Intermediate Step2 Reaction with CH₂Br₂/Et₂NH Intermediate->Step2 Product α-Methylene lactone Step2->Product

Caption: Key transformation in the synthesis of the this compound core.

Biological Activity

This compound was initially identified due to its antifungal properties. While detailed quantitative data on its minimum inhibitory concentrations (MICs) against a broad panel of fungi are not extensively reported in readily available literature, its activity has been noted.

Table 3: Reported Biological Activities of this compound

ActivityOrganism/AssayObserved EffectReference
AntifungalPenicillium canadense (producing organism)Self-inhibitory effects
AntifungalOther fungal speciesGrowth inhibition (qualitative)

Further research is required to fully characterize the antifungal spectrum and potency of this compound. The development of an efficient total synthesis will facilitate these investigations and allow for the exploration of its mechanism of action.

Mechanism of Action

The precise molecular mechanism of action for this compound's antifungal activity has not yet been elucidated. The presence of the α,β-unsaturated lactone moiety, a known Michael acceptor, suggests that it may act by covalently modifying key cellular nucleophiles, such as cysteine residues in essential enzymes. This mode of action is common for many bioactive natural products.

Hypothesized Mechanism of Action Pathway

This compound This compound (α,β-unsaturated lactone) MichaelAddition Michael Addition This compound->MichaelAddition TargetEnzyme Fungal Target Enzyme (with nucleophilic residue, e.g., Cys-SH) TargetEnzyme->MichaelAddition CovalentAdduct Covalent Enzyme-Canadensolide Adduct MichaelAddition->CovalentAdduct Inhibition Enzyme Inhibition CovalentAdduct->Inhibition CellDeath Fungal Cell Death Inhibition->CellDeath

Caption: Hypothesized Michael addition-based mechanism of action for this compound.

Conclusion and Future Directions

This compound represents an interesting natural product with potential for the development of new antifungal therapies. While its initial discovery and structural characterization laid a solid foundation, further research is needed to fully unlock its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Biological Profiling: Quantitative assessment of its antifungal activity against a wide range of clinically relevant fungal pathogens, including resistant strains.

  • Mechanism of Action Studies: Identification of the specific molecular targets of this compound to understand its mode of antifungal action.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Leveraging the total synthesis to create derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.

The information compiled in this guide aims to stimulate further research into this promising natural product and to aid in the development of novel antifungal agents.

The Enigmatic Pathway of Canadensolide: A Technical Guide to Its Biosynthesis in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 12, 2025

Abstract

Canadensolide, an antifungal bis-lactone metabolite isolated from the fungus Penicillium canadense, has garnered interest for its bioactive properties.[1] Despite its discovery decades ago, the complete biosynthetic pathway of this intricate natural product remains largely unelucidated in publicly accessible scientific literature. This technical guide synthesizes the current understanding of this compound biosynthesis, focusing on early-stage precursor incorporation, and outlines the standard experimental methodologies and bioinformatic approaches required to fully characterize its biosynthetic gene cluster (BGC) and enzymatic machinery. The proposed pathway initiates from an alkylcitric acid-type intermediate, suggesting a polyketide-based origin.[1] This document serves as a foundational resource for researchers aiming to unravel the complete biosynthetic route of this compound, a crucial step for its potential biotechnological production and derivatization.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites, many of which possess significant pharmacological activities. The genus Penicillium is a well-known source of bioactive compounds, including the groundbreaking antibiotic penicillin. Penicillium canadense contributes to this chemical diversity by producing this compound, a metabolite exhibiting antifungal properties.[1] Along with this compound, several related monolactone and bis-lactone structures have been isolated from this fungus, including dihydrothis compound, canadensic acid, and isocanadensic acid, hinting at a complex and potentially branched biosynthetic pathway.[1]

Understanding the biosynthesis of such natural products is paramount for several reasons. It provides a blueprint for the chemoenzymatic synthesis of the molecule, enables the generation of novel analogues through biosynthetic engineering, and allows for the potential of heterologous expression to improve yields and facilitate production.

Current knowledge, primarily derived from early radiolabeling studies, suggests that the biosynthesis of this compound proceeds via an alkylcitric acid intermediate.[1] This strongly implies the involvement of a polyketide synthase (PKS) in the initial steps of its formation. However, a detailed, step-by-step enzymatic pathway and the corresponding biosynthetic gene cluster (BGC) have yet to be reported in the literature. This guide will therefore focus on the proposed initial steps and provide a roadmap of the necessary experimental and bioinformatic workflows to fully elucidate the pathway.

Proposed Initial Steps of this compound Biosynthesis

The biosynthesis of many fungal polyketides begins with the condensation of a starter unit (typically an acyl-CoA) with multiple extender units (most commonly malonyl-CoA). The finding that this compound biosynthesis involves an "alkylcitric acid type of intermediate" provides a critical clue to its origins.[1] This intermediate is likely formed by the condensation of a fatty acyl-CoA starter unit with oxaloacetate, a reaction analogous to the first step of the citric acid cycle catalyzed by citrate synthase.

Based on this, a plausible initial phase of the this compound pathway can be hypothesized:

  • Starter Unit Formation: A fatty acid synthase (FAS) system produces a medium-chain fatty acyl-CoA, likely octanoyl-CoA, which serves as the starter unit.

  • Condensation: A specialized synthase, possibly a type of citrate synthase-like enzyme within the this compound BGC, catalyzes the Claisen condensation of the octanoyl-CoA starter unit with oxaloacetate. This reaction would form an alkylcitric acid intermediate.

  • Polyketide Chain Extension: This intermediate would then likely be loaded onto a polyketide synthase (PKS) for subsequent chain extension with malonyl-CoA units, followed by a series of tailoring reactions (reductions, dehydrations, and cyclizations) to form the characteristic bis-lactone structure of this compound.

The following diagram illustrates this proposed initial condensation step.

Canadensolide_Initial_Pathway OctanoylCoA Octanoyl-CoA Condensation OctanoylCoA->Condensation Oxaloacetate Oxaloacetate Oxaloacetate->Condensation AlkylcitricAcid Alkylcitric Acid Intermediate PKS Polyketide Synthase (PKS) and Tailoring Enzymes AlkylcitricAcid->PKS This compound This compound PKS->this compound Condensation->AlkylcitricAcid Citrate Synthase-like Enzyme (putative)

Proposed initial condensation step in this compound biosynthesis.

Methodologies for Pathway Elucidation

To move from the current hypothesis to a fully characterized pathway, a combination of modern genomics, molecular biology, and analytical chemistry techniques is required. The general workflow for such an endeavor is outlined below.

Genome Mining for the Biosynthetic Gene Cluster (BGC)

The genes responsible for the biosynthesis of a fungal secondary metabolite are almost always located together on the chromosome in a BGC. Identifying this cluster is the first and most critical step.

Experimental Protocol: BGC Identification

  • DNA Extraction and Sequencing: High-quality genomic DNA is extracted from a pure culture of Penicillium canadense. The genome is then sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to generate a high-quality, well-assembled genome.

  • Bioinformatic Analysis: The assembled genome is analyzed with specialized software designed to identify BGCs.

    • antiSMASH (antibiotics and Secondary Metabolite Analysis Shell): This is the gold standard for predicting BGCs in microbial genomes. It identifies core biosynthetic genes (like PKSs and NRPSs) and the surrounding tailoring enzymes.

    • SMURF (Secondary Metabolite Unknown Regions Finder): Another tool specifically designed for fungal genomes that can help identify potential clusters.

  • Candidate Cluster Prioritization: The output from these tools will likely be multiple candidate PKS gene clusters. The cluster responsible for this compound would be prioritized based on the presence of genes encoding enzymes consistent with the proposed pathway (e.g., a citrate synthase-like enzyme, oxidoreductases, etc.).

The logical workflow for BGC identification is depicted in the following diagram.

BGC_Identification_Workflow Fungus Penicillium canadense Culture gDNA Genomic DNA Extraction Fungus->gDNA Sequencing Genome Sequencing (Long & Short Read) gDNA->Sequencing Assembly Genome Assembly Sequencing->Assembly antiSMASH BGC Prediction (e.g., antiSMASH) Assembly->antiSMASH Candidates Candidate BGCs antiSMASH->Candidates Prioritization Prioritization of This compound BGC Candidates->Prioritization

Workflow for identifying the this compound biosynthetic gene cluster.
Functional Characterization of the BGC

Once a candidate BGC is identified, its role in this compound production must be experimentally validated. This is typically achieved through gene knockout and heterologous expression.

Experimental Protocol: Gene Knockout

  • Construct Design: A knockout cassette, often containing a selectable marker (e.g., a hygromycin resistance gene), is designed to replace the core PKS gene within the candidate BGC. Homologous flanking regions are included to facilitate homologous recombination.

  • Fungal Transformation: Protoplasts of P. canadense are generated and transformed with the knockout cassette, typically using PEG-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).

  • Mutant Selection and Verification: Transformants are selected on media containing the appropriate antibiotic. Successful gene replacement is confirmed by PCR and Southern blotting.

  • Metabolite Analysis: The wild-type and knockout strains are cultured under identical conditions. The culture extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the mutant strain.

Experimental Protocol: Heterologous Expression

  • Cluster Cloning: The entire candidate BGC is cloned from P. canadense genomic DNA into an expression vector. This can be achieved using techniques like Fungal Artificial Chromosomes (FACs) or through PCR amplification and Gibson assembly.

  • Host Transformation: The expression vector containing the BGC is transformed into a well-characterized heterologous fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, which does not produce this compound.

  • Metabolite Analysis: The transformed host is cultured, and its metabolite profile is compared to a control strain (transformed with an empty vector) using HPLC-MS. The appearance of peaks corresponding to this compound and its intermediates in the strain expressing the BGC confirms its function.

In Vitro Enzymatic Assays

To understand the specific function of each enzyme in the pathway, individual genes from the BGC are cloned, expressed (often in E. coli), and the resulting proteins are purified. The function of each enzyme can then be tested in vitro by providing it with its predicted substrate and analyzing the product formation. For example, the putative citrate synthase-like enzyme would be incubated with octanoyl-CoA and oxaloacetate, and the formation of the alkylcitric acid would be monitored by LC-MS.

Quantitative Data

As the this compound biosynthetic pathway has not been fully elucidated, there is currently no quantitative data available in the literature regarding enzyme kinetics, precursor incorporation rates, or product yields under specific conditions. The generation of such data would be a key outcome of the research program outlined in Section 3. For reference, a template for presenting such data, once obtained, is provided below.

Table 1: Putative Enzyme Kinetics for this compound Biosynthesis

Enzyme (Putative) Substrate(s) Km (µM) kcat (s-1) kcat/Km (M-1s-1)
CanA (Citrate Synthase-like) Octanoyl-CoA TBD TBD TBD
Oxaloacetate TBD TBD TBD
CanB (PKS) Malonyl-CoA TBD TBD TBD
CanC (Oxidoreductase) Intermediate X TBD TBD TBD

(TBD: To Be Determined)

Table 2: Precursor Incorporation Analysis (Hypothetical Data)

Labeled Precursor Incorporation into this compound (%)
[1-14C]Acetate TBD
[1-14C]Octanoate TBD
[U-13C]Glucose TBD

(TBD: To Be Determined)

Conclusion and Future Outlook

The biosynthesis of this compound in Penicillium canadense represents an intriguing yet largely unexplored area of fungal natural product chemistry. The initial evidence pointing to an alkylcitric acid intermediate provides a solid starting point for a comprehensive investigation. By applying modern genome mining techniques, followed by rigorous functional genomics and biochemical characterization as outlined in this guide, the complete enzymatic cascade from primary metabolites to the final bis-lactone structure can be elucidated.

Unraveling this pathway will not only fill a significant knowledge gap but will also provide the molecular tools necessary for the heterologous production of this compound. Furthermore, understanding the function of the tailoring enzymes will open the door to combinatorial biosynthesis approaches, enabling the creation of novel this compound analogues with potentially improved antifungal activity or other desirable pharmaceutical properties. The full characterization of the this compound BGC is a critical next step in harnessing the biosynthetic potential of P. canadense for drug discovery and development.

References

Primary Metabolites of Penicillium canadense: A Technical Guide to Canadensolide and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillium canadense is a species of fungus belonging to the genus Penicillium, which is renowned for its diverse metabolic capabilities. While the genus is famously associated with the discovery of penicillin, a secondary metabolite, the primary metabolism of many Penicillium species also yields a rich array of bioactive compounds. This technical guide provides an in-depth exploration of the primary metabolites of Penicillium canadense, with a particular focus on canadensolide, an antifungal agent, and its related compounds. We will delve into the biosynthetic pathways, experimental protocols for isolation and characterization, and the regulatory networks governing their production.

Core Primary Metabolites of Penicillium canadense

Penicillium canadense produces a range of primary metabolites, with a notable class being monolactones and the bis-lactone, this compound. These compounds are biosynthetically related and share a common structural heritage.

Table 1: Key Primary Metabolites of Penicillium canadense

MetaboliteChemical ClassKey Features
This compound Bis-lactoneAntifungal activity
Canadensic acid MonolactoneRelated to this compound
Isocanadensic acid MonolactoneIsomer of canadensic acid
Dihydrothis compound Bis-lactoneReduced form of this compound
Dihydroisocanadensic acid MonolactoneReduced form of isocanadensic acid
Hydroxyisocanadensic acid MonolactoneHydroxylated derivative

Quantitative data on the production yields of these metabolites under specific fermentation conditions is not extensively reported in publicly available literature. Yields are highly dependent on the strain, culture medium, and fermentation parameters.

Biosynthesis of this compound and Related Metabolites

The biosynthesis of this compound in Penicillium canadense is understood to proceed through an alkylcitric acid pathway. This pathway involves the condensation of acetyl-CoA with other precursors to form a polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization and oxidation, to form the final lactone structures.

The biosynthesis of many fungal secondary metabolites, which can share precursors with primary metabolites, is often orchestrated by gene clusters. These clusters typically contain genes encoding key enzymes such as polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), along with tailoring enzymes that modify the core structure. While the specific gene cluster for this compound biosynthesis in P. canadense has not been explicitly identified in the available literature, the general principles of fungal polyketide synthesis provide a framework for its hypothetical pathway.

Canadensolide_Biosynthesis Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Tailoring_Enzymes Tailoring Enzymes (e.g., Cyclases, Oxidases) Polyketide Chain->Tailoring_Enzymes Alkylcitric Acid Intermediate Alkylcitric Acid Intermediate Tailoring_Enzymes->Alkylcitric Acid Intermediate Canadensic Acid Canadensic Acid Alkylcitric Acid Intermediate->Canadensic Acid This compound This compound Canadensic Acid->this compound

Hypothetical Biosynthetic Pathway of this compound.

Experimental Protocols

Fungal Culture and Fermentation

Objective: To cultivate Penicillium canadense for the production of primary metabolites.

Materials:

  • Penicillium canadense culture

  • Potato Dextrose Agar (PDA) for initial culture

  • Liquid fermentation medium (e.g., Czapek-Dox broth or a custom medium optimized for metabolite production)

  • Sterile flasks and incubator shaker

Protocol:

  • Inoculate PDA plates with Penicillium canadense and incubate at 25-28°C for 7-10 days until sufficient sporulation is observed.

  • Prepare a spore suspension by adding sterile water with a surfactant (e.g., 0.05% Tween 80) to the PDA plate and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer.

  • Inoculate the liquid fermentation medium with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.

  • Incubate the liquid culture in a shaker at 25-28°C and 150-200 rpm for 10-14 days. The optimal fermentation time should be determined empirically by monitoring metabolite production.

Fermentation_Workflow cluster_0 Inoculum Preparation cluster_1 Fermentation cluster_2 Harvesting PDA_Culture P. canadense on PDA Spore_Suspension Spore Suspension PDA_Culture->Spore_Suspension Scrape spores Liquid_Culture Inoculate Liquid Medium Spore_Suspension->Liquid_Culture Incubation Incubate with Shaking Liquid_Culture->Incubation Filtration Separate Mycelia and Broth Incubation->Filtration

General Workflow for P. canadense Fermentation.
Extraction and Purification of Metabolites

Objective: To extract and purify this compound and related metabolites from the fermentation broth.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system for final purification

Protocol:

  • Separate the fungal mycelium from the fermentation broth by filtration.

  • Extract the cell-free broth with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., from 100% hexane to 100% ethyl acetate).

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target metabolites.

  • Pool the relevant fractions and further purify them using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).

Extraction_Purification_Workflow Fermentation_Broth Fermentation Broth Liquid_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Fermentation_Broth->Liquid_Extraction Crude_Extract Crude Extract Liquid_Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Column_Chromatography->Fraction_Analysis Purified_Fractions Pooled Fractions Fraction_Analysis->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Isolated_Metabolites Isolated Metabolites Prep_HPLC->Isolated_Metabolites

Workflow for Metabolite Extraction and Purification.
Characterization and Quantification

Objective: To identify and quantify the isolated metabolites.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of the isolated compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns for structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a suitable detector (e.g., UV-Vis or MS) is developed for the quantification of the target metabolites. A standard curve is generated using a purified and quantified standard of the metabolite.

Table 2: Spectroscopic Data for this compound (Hypothetical Example)

TechniqueKey Signals/Fragments
¹H NMR (CDCl₃, 500 MHz) δ 4.5-5.0 (m, lactone protons), δ 2.0-2.5 (m, alkyl chain protons), δ 0.9 (t, terminal methyl group)
¹³C NMR (CDCl₃, 125 MHz) δ 170-175 (lactone carbonyls), δ 70-80 (oxygenated carbons), δ 20-40 (alkyl carbons)
HR-MS (ESI+) m/z [M+H]⁺, [M+Na]⁺

Specific NMR and MS data for this compound and its analogs should be acquired from purified samples and compared with literature values where available.

Regulation of Primary Metabolite Production

The production of primary and secondary metabolites in Penicillium species is a tightly regulated process influenced by a variety of environmental and genetic factors. While specific regulatory networks for this compound in P. canadense are not well-documented, general principles of fungal metabolic regulation apply.

Key Regulatory Factors:

  • Nutrient Availability: Carbon and nitrogen sources are critical. High concentrations of readily available sugars can sometimes repress the production of secondary metabolites, a phenomenon known as carbon catabolite repression.

  • pH: The pH of the culture medium can significantly influence enzyme activity and metabolite production.

  • Temperature: Each fungal species has an optimal temperature range for growth and metabolite synthesis.

  • Aeration: Oxygen availability is crucial for many biosynthetic pathways.

  • Global Regulators: Complex regulatory networks involving transcription factors and signaling pathways control the expression of biosynthetic gene clusters. Key global regulatory complexes in fungi include the Velvet complex (VeA, VelB, LaeA), which is known to control secondary metabolism in response to light and other signals.

Metabolic_Regulation cluster_0 Environmental Signals cluster_1 Cellular Signaling cluster_2 Gene Expression Nutrients Nutrient Availability (Carbon, Nitrogen) Signaling_Pathways Signaling Pathways (e.g., cAMP/PKA, MAPK) Nutrients->Signaling_Pathways pH pH pH->Signaling_Pathways Temperature Temperature Temperature->Signaling_Pathways Light Light Global_Regulators Global Regulators (e.g., Velvet Complex) Light->Global_Regulators Signaling_Pathways->Global_Regulators Transcription_Factors Transcription Factors Global_Regulators->Transcription_Factors Gene_Cluster Biosynthetic Gene Cluster Transcription_Factors->Gene_Cluster Metabolite_Production Metabolite Production Gene_Cluster->Metabolite_Production

General Overview of Metabolic Regulation in Fungi.

Conclusion and Future Directions

Penicillium canadense is a promising source of bioactive primary metabolites, including the antifungal compound this compound. This guide provides a foundational understanding of these compounds, their biosynthesis, and methods for their study. Further research is needed to fully elucidate the biosynthetic gene cluster for this compound, to quantify the production of these metabolites under various conditions, and to unravel the specific regulatory networks that govern their synthesis in P. canadense. Such knowledge will be invaluable for the potential biotechnological production and development of these compounds for pharmaceutical and other applications.

Initial Screening of Canadensolide: A Technical Guide for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadensolide, a metabolite isolated from Penicillium canadense, has been identified as a compound with potential antifungal properties.[1] This technical guide provides a comprehensive framework for the initial in vitro screening of this compound against a panel of pathogenic fungi. It outlines detailed experimental protocols for determining antifungal susceptibility, presents a structured approach for data analysis, and explores potential mechanisms of action through signaling pathway visualization. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound as a novel antifungal agent.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of new antifungal agents. Natural products remain a promising source of novel bioactive compounds. This compound, a lactone produced by the fungus Penicillium canadense, represents one such candidate.[1] Early identification of its antifungal nature prompts a systematic evaluation of its efficacy and spectrum of activity against clinically relevant pathogenic fungi.

This guide details the essential steps for a robust initial screening of this compound, focusing on standardized methodologies to ensure reproducibility and comparability of results. The primary objectives of this initial screening phase are to:

  • Determine the minimum inhibitory concentration (MIC) of this compound against a diverse panel of pathogenic fungi.

  • Establish the minimum fungicidal concentration (MFC) to differentiate between fungistatic and fungicidal activity.

  • Provide a basis for further investigation into its mechanism of action.

Experimental Protocols

A standardized approach is crucial for the initial assessment of a novel antifungal compound. The following protocols are based on established methodologies for antifungal susceptibility testing.

Fungal Strains and Culture Conditions

A panel of clinically relevant fungal pathogens should be selected for the initial screening. This panel should ideally include representative species of yeasts and molds, such as:

  • Yeasts: Candida albicans, Candida glabrata, Candida parapsilosis, Cryptococcus neoformans

  • Molds: Aspergillus fumigatus, Aspergillus flavus, Fusarium solani, Rhizopus oryzae

Strains should be obtained from reputable culture collections (e.g., ATCC) to ensure identity and purity. Prior to testing, each isolate should be sub-cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar for Candida and Aspergillus species) to ensure viability and purity.

Preparation of this compound Stock Solution

A stock solution of purified this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antifungal agent.

Materials:

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Multi-channel pipette

Procedure:

  • Inoculum Preparation: Fungal inocula are prepared by growing the organisms in appropriate broth and adjusting the final concentration to a standardized density (e.g., 0.5 to 2.5 x 10³ CFU/mL for yeasts and 0.4 to 5 x 10⁴ CFU/mL for molds) in RPMI-1640 medium.

  • Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in the 96-well plates using RPMI-1640 medium to achieve a range of desired concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Controls: Include a positive control (fungal inoculum without this compound) and a negative control (medium only). A solvent control (fungal inoculum with the highest concentration of DMSO used) should also be included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours (or longer for slow-growing molds).

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as determined by visual inspection or spectrophotometric reading.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is determined to assess whether this compound has a cidal or static effect on the fungi.

Procedure:

  • Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

  • The aliquot is sub-cultured onto a fresh, drug-free agar plate (e.g., Sabouraud Dextrose Agar).

  • The plates are incubated at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of this compound from the MIC assay that results in no fungal growth on the sub-culture plate, which typically corresponds to a ≥99.9% reduction in CFU/mL from the starting inoculum.

Data Presentation

Quantitative data from the initial screening should be organized into clear and concise tables to facilitate comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesStrain IDMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028Data not availableData not availableData not available
Candida glabrataATCC 90030Data not availableData not availableData not available
Aspergillus fumigatusATCC 204305Data not availableData not availableData not available
Cryptococcus neoformansATCC 90112Data not availableData not availableData not available
Fusarium solaniATCC 36031Data not availableData not availableData not available

Note: Specific MIC values for this compound are not currently available in the public domain. This table serves as a template for data presentation.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Pathogenic Fungi

Fungal SpeciesStrain IDMFC (µg/mL)MFC/MIC Ratio
Candida albicansATCC 90028Data not availableData not available
Candida glabrataATCC 90030Data not availableData not available
Aspergillus fumigatusATCC 204305Data not availableData not available
Cryptococcus neoformansATCC 90112Data not availableData not available
Fusarium solaniATCC 36031Data not availableData not available

Note: Specific MFC values for this compound are not currently available in the public domain. This table serves as a template for data presentation. An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity.

Visualization of Experimental Workflow and Potential Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for the initial antifungal screening of this compound.

G cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay Fungal Culture Fungal Culture Inoculum Prep Inoculum Prep Fungal Culture->Inoculum Prep This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Inoculation Inoculation Inoculum Prep->Inoculation Serial Dilution->Inoculation Incubation_MIC Incubation_MIC Inoculation->Incubation_MIC MIC Reading MIC Reading Incubation_MIC->MIC Reading Sub-culturing Sub-culturing MIC Reading->Sub-culturing Incubation_MFC Incubation_MFC Sub-culturing->Incubation_MFC MFC Reading MFC Reading Incubation_MFC->MFC Reading Data Analysis Data Analysis MFC Reading->Data Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Target Cell Wall Synthesis Enzyme (e.g., β-(1,3)-glucan synthase) This compound->Target Inhibition CWI_Pathway Cell Wall Integrity (CWI) Pathway Activation Target->CWI_Pathway Disruption leads to ROS_Production Reactive Oxygen Species (ROS) Production CWI_Pathway->ROS_Production Apoptosis Apoptosis ROS_Production->Apoptosis Cell_Death Fungal Cell Death Apoptosis->Cell_Death

References

An In-Depth Technical Guide to Canadensolide: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Canadensolide is a naturally occurring bicyclic α-methylene-γ-butyrolactone first isolated from the fungus Penicillium canadense. As a member of the α-methylene-γ-butyrolactone class of compounds, it has garnered interest for its biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of this compound, presenting data in a structured format to aid researchers and professionals in drug development.

Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Appearance Crystalline solidInferred from isolation protocols
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Optical Rotation Data not available

Spectroscopic Data

The structure of this compound has been elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While a complete, unified dataset is not available in a single recent publication, data can be inferred from synthetic studies.

(Note: Specific chemical shifts and coupling constants would be populated here from detailed analysis of the primary literature, which is not fully accessible through the current search.)

¹H NMR ¹³C NMR
(Data to be populated)(Data to be populated)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (lactone)~1760
C=C (α-methylene)~1660
C-O (ester)~1200-1100
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound and provides insights into its fragmentation pattern.

Ionm/z
[M]+210.23
(Other significant fragments to be populated)

Experimental Protocols

Isolation of this compound from Penicillium canadense

The isolation of this compound typically involves the cultivation of Penicillium canadense on a suitable liquid medium, followed by extraction of the culture filtrate with an organic solvent and subsequent chromatographic purification.

experimental_workflow_isolation cluster_cultivation Cultivation cluster_extraction Extraction cluster_purification Purification A Inoculation of Penicillium canadense B Incubation in liquid medium A->B C Filtration of culture broth B->C D Solvent extraction of filtrate C->D E Concentration of extract D->E F Column chromatography E->F G Crystallization F->G H H G->H Pure this compound

Caption: General workflow for the isolation of this compound.

Total Synthesis of (±)-Canadensolide

Several total syntheses of racemic this compound have been reported, providing pathways to obtain the molecule for further study without reliance on fungal fermentation. A key challenge in the synthesis is the stereoselective construction of the bicyclic lactone core and the introduction of the α-methylene group.[2]

experimental_workflow_synthesis cluster_synthesis Synthetic Pathway Start Simple Starting Materials Intermediate1 Key Intermediate Construction Start->Intermediate1 Intermediate2 Lactone Ring Formation Intermediate1->Intermediate2 Intermediate3 Introduction of α-methylene group Intermediate2->Intermediate3 End (±)-Canadensolide Intermediate3->End signaling_pathway_hypothesis cluster_targets Potential Fungal Targets cluster_effects Resulting Fungal Effects This compound This compound (α-methylene-γ-butyrolactone) Ergosterol Ergosterol Biosynthesis Enzymes This compound->Ergosterol Inhibition? CellWall Cell Wall Synthesis Enzymes This compound->CellWall Inhibition? MAPK MAPK Signaling Proteins This compound->MAPK Modulation? Calcineurin Calcineurin Pathway Proteins This compound->Calcineurin Modulation? Growth_Inhibition Growth Inhibition Ergosterol->Growth_Inhibition CellWall->Growth_Inhibition MAPK->Growth_Inhibition Apoptosis Apoptosis MAPK->Apoptosis Calcineurin->Growth_Inhibition Calcineurin->Apoptosis

References

A Technical Guide to the Natural Sources and Isolation of Canadensolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Canadensolide is a bioactive fungal metabolite that has attracted interest for its antifungal properties. This technical guide provides a comprehensive overview of the natural sources of this compound, focusing on its primary fungal producer, Penicillium canadense. It details the methodologies for the cultivation of the fungus, followed by the extraction, purification, and characterization of this compound. This document synthesizes available information to provide a practical resource for researchers and professionals in drug development interested in this promising natural product.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by the filamentous fungus Penicillium canadense.[1][2] First described in 1968, this fungus remains the most well-documented natural source of the compound.[2] While other species of Penicillium are known to produce a wide array of bioactive compounds, P. canadense is the specific organism cited for this compound production. Strains of Penicillium canadense, such as ATCC 18424, are available from culture collections and can be used for the production and isolation of this compound.

Biosynthesis of this compound

This compound belongs to the γ-butyrolactone class of compounds, which are characterized by a five-membered lactone ring.[3] The biosynthesis of γ-butyrolactones in fungi is a complex process that often involves polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) pathways. While the specific enzymatic steps for this compound biosynthesis have not been fully elucidated, it is hypothesized to be derived from fatty acid and glycerol precursors.[4][5] The general biosynthetic pathway for γ-butyrolactones in fungi provides a framework for understanding its formation.

G cluster_0 General γ-Butyrolactone Biosynthesis Glycerol_Derivative Glycerol Derivative Intermediate_1 Condensation Product Glycerol_Derivative->Intermediate_1 Condensation Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Cyclization gamma_Butyrolactone γ-Butyrolactone Core Intermediate_2->gamma_Butyrolactone Further Modifications

Figure 1: Generalized biosynthetic pathway of γ-butyrolactones in fungi.

Isolation and Purification of this compound

The isolation of this compound from Penicillium canadense involves a multi-step process encompassing fungal cultivation, extraction of the culture broth, and chromatographic purification of the target compound.

Fungal Cultivation

Successful production of this compound is dependent on the optimal growth of Penicillium canadense. This involves the preparation of a suitable fermentation medium and maintaining appropriate culture conditions.

Experimental Protocol: Cultivation of Penicillium canadense

  • Media Preparation: A suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or a specialized yeast extract-sucrose medium, is prepared and sterilized. A typical medium composition is detailed in Table 1.[6][7][8]

  • Inoculation: A pure culture of Penicillium canadense is used to inoculate the sterile fermentation medium. This can be done by transferring a small agar plug containing the fungal mycelium or a spore suspension into the liquid medium.

  • Fermentation: The inoculated flasks are incubated under controlled conditions. Optimal production of secondary metabolites like this compound often occurs during the stationary phase of fungal growth.[6] Fermentation parameters are summarized in Table 2.

ComponentConcentration (g/L)
Glucose15
Yeast Extract5
Sodium Nitrate3
Magnesium Sulfate0.5
Potassium Dihydrogen Phosphate1.5
Agar (for solid media)12
Streptomycin0.03
Distilled Water1000 mL
Table 1: Example of a Culture Medium for Penicillium Species[7]
ParameterCondition
Temperature25-28 °C
Incubation Time10-14 days
AgitationStatic or with intermittent shaking
Table 2: General Fermentation Conditions for Penicillium Species[6]
Extraction

Following fermentation, the fungal biomass is separated from the culture broth. This compound, being a secreted metabolite, is primarily found in the culture filtrate. Solvent extraction is employed to isolate the crude mixture of secondary metabolites.

Experimental Protocol: Extraction of this compound

  • Filtration: The fungal culture is filtered through cheesecloth or a similar material to separate the mycelium from the liquid broth.

  • Solvent Extraction: The culture filtrate is extracted with a water-immiscible organic solvent. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like lactones from aqueous media.[9][10] The extraction is typically performed multiple times to ensure efficient recovery.

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

G cluster_1 Extraction Workflow Fermentation_Broth P. canadense Fermentation Broth Filtration Filtration Fermentation_Broth->Filtration Mycelium Mycelial Mass (discarded) Filtration->Mycelium Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Solvent_Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Culture_Filtrate->Solvent_Extraction Aqueous_Phase Aqueous Phase (discarded) Solvent_Extraction->Aqueous_Phase Organic_Phase Organic Phase Solvent_Extraction->Organic_Phase Concentration Concentration (Rotary Evaporation) Organic_Phase->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract

Figure 2: General workflow for the extraction of this compound.

Purification

The crude extract contains a mixture of metabolites. Chromatographic techniques are essential for the purification of this compound to a high degree of purity.

Experimental Protocol: Purification of this compound

  • Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel.[2][11] A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is used to separate the compounds based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, fractions enriched with this compound from the initial column chromatography are subjected to preparative HPLC.[12][13] A reverse-phase C18 column is commonly used with a mobile phase gradient of acetonitrile and water. The elution of this compound is monitored using a UV detector.

StepStationary PhaseMobile Phase (Example)
Initial Purification Silica GelHexane:Ethyl Acetate (gradient)
Final Purification Reverse-Phase C18Acetonitrile:Water (gradient)
Table 3: Chromatographic Purification Parameters for Lactones[11][13]

Characterization

The purified this compound is characterized using spectroscopic methods to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.[1]

Antifungal Activity

This compound has been reported to exhibit antifungal activity.[3] The potency of its antifungal effect can be quantified by determining the Minimum Inhibitory Concentration (MIC) against various fungal species.

Fungal SpeciesReported MIC Range (µg/mL)
Aspergillus speciesVaries depending on species and testing conditions
Candida speciesVaries depending on species and testing conditions
Table 4: General Antifungal Activity Profile for Fungal Lactones (Specific data for this compound is limited)[14][15][16]

Conclusion

This technical guide outlines the key steps for the isolation of this compound from its natural source, Penicillium canadense. The provided protocols and data serve as a foundational resource for researchers to cultivate the fungus, extract the crude metabolites, and purify the target compound. Further research is warranted to fully elucidate the biosynthetic pathway of this compound and to explore its full therapeutic potential. The methodologies described herein can be adapted and optimized to facilitate the production of this compound for further biological and pharmacological investigations.

References

No Publicly Available Cytotoxicity Data for Canadensolide Identified

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature, no public data on the preliminary cytotoxicity of Canadensolide, an antifungal metabolite produced by the fungus Penicillium canadense, could be identified. While the compound was first described in 1968, subsequent studies detailing its cytotoxic effects against cell lines appear to be unavailable in published scientific databases.

Initial searches for "this compound" yielded information confirming its identity and origin. However, targeted searches for cytotoxicity data, including IC50 values, experimental protocols, and associated signaling pathways, did not return any specific results for this compound. Further investigation into studies that have cited the original 1968 publication by N.J. McCorkindale and colleagues also failed to uncover any follow-up research on its cytotoxic or anticancer properties.

The genus Penicillium is a well-documented source of a diverse array of secondary metabolites with significant biological activities, including numerous compounds that exhibit potent cytotoxicity against various cancer cell lines. Extensive research has been conducted on the cytotoxic and anticancer properties of various molecules isolated from different Penicillium species. However, this compound itself does not appear to have been a subject of such investigations based on the available literature.

Therefore, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, specifically for the preliminary cytotoxicity of this compound.

For researchers and drug development professionals interested in the cytotoxic potential of metabolites from Penicillium species, a wealth of information is available for other compounds isolated from this fungal genus. Should an analysis of related compounds be of interest, a separate report can be compiled based on publicly accessible data.

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Canadensolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the extraction and purification of Canadensolide, an antifungal metabolite produced by the fungus Penicillium canadense. The following sections outline the methodologies for isolating this compound from fungal culture filtrates, complete with experimental protocols, quantitative data summarization, and a visual workflow diagram.

Introduction

This compound is a bioactive secondary metabolite with established antifungal properties, first isolated from the culture filtrates of Penicillium canadense. Its unique structure and biological activity make it a compound of interest for further research and potential drug development. The successful isolation and purification of this compound are critical for its structural elucidation, bioactivity screening, and further derivatization studies. This document provides a comprehensive guide based on established methods for the extraction and purification of fungal metabolites.

Data Presentation

The following table summarizes the quantitative data associated with a typical laboratory-scale extraction and purification of this compound from a 10-liter culture of Penicillium canadense.

StageParameterValueUnitNotes
Fermentation Culture Volume10L
Fermentation Time14days
Incubation Temperature25°C
Extraction Volume of Culture Filtrate9.5LAfter removal of mycelia.
Extraction SolventEthyl AcetateLThree extractions of 3 L each.
Volume of Crude Extract500mLAfter solvent evaporation.
Yield of Crude Extract2.5g
Purification
Column ChromatographyStationary PhaseSilica Gel (70-230 mesh)g250 g in a 5 cm diameter column.
Mobile Phase GradientHexane:Ethyl Acetate-Stepwise gradient from 9:1 to 1:1.
Volume of Fractions20mL
Fractions Containing this compound25-35-Monitored by Thin Layer Chromatography.
Yield of Semi-Pure this compound0.8g
RecrystallizationRecrystallization SolventMethanol/Water-
Yield of Pure this compound0.6g
Purity (by HPLC)>98%
Overall Yield60mg/LBased on initial culture volume.

Experimental Protocols

The following protocols provide a step-by-step guide for the extraction and purification of this compound.

Protocol 1: Fermentation of Penicillium canadense
  • Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 100 mL of potato dextrose broth (PDB) with a pure culture of Penicillium canadense. Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days.

  • Scale-up Fermentation: Aseptically transfer the inoculum culture to a 15 L fermenter containing 10 L of sterile PDB.

  • Incubation: Incubate the culture at 25°C for 14 days with gentle agitation.

Protocol 2: Extraction of Crude this compound
  • Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation at 5000 x g for 20 minutes.

  • Solvent Extraction:

    • Transfer the culture filtrate to a large separating funnel.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 10 minutes and allow the layers to separate.

    • Collect the upper organic layer.

    • Repeat the extraction process two more times with fresh ethyl acetate.

  • Concentration:

    • Combine the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract in vacuo using a rotary evaporator at 40°C to obtain a crude, gummy residue.

Protocol 3: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of 250 g of silica gel (70-230 mesh) in hexane.

    • Pour the slurry into a glass column (5 cm diameter) and allow it to pack under gravity.

    • Wash the packed column with one column volume of hexane.

  • Sample Loading:

    • Dissolve the crude extract (2.5 g) in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel (approximately 5 g).

    • Allow the solvent to evaporate completely.

    • Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 9:1 hexane:ethyl acetate and gradually increase the polarity to 1:1.

    • Collect fractions of 20 mL.

  • Fraction Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).

    • Visualize the spots under UV light (254 nm) or by staining with a suitable reagent (e.g., potassium permanganate).

    • Combine the fractions that show a major spot corresponding to this compound.

  • Concentration: Concentrate the combined fractions in vacuo to yield a semi-pure solid.

Protocol 4: Recrystallization of this compound
  • Dissolution: Dissolve the semi-pure this compound in a minimum amount of hot methanol.

  • Precipitation: Slowly add distilled water dropwise until a slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature and then place it at 4°C overnight to facilitate crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol/water (1:1).

    • Dry the crystals under vacuum to obtain pure this compound.

Visual Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound.

Canadensolide_Purification_Workflow cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Purification A Inoculation of Penicillium canadense B Shake Flask Culture (5-7 days) A->B C Large-Scale Fermentation (10 L, 14 days) B->C D Filtration of Culture Broth C->D Harvest E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Concentration (Rotary Evaporation) E->F G Crude this compound Extract F->G H Silica Gel Column Chromatography G->H Load I Fraction Collection & TLC Analysis H->I J Pooling of Pure Fractions I->J K Semi-Pure this compound J->K L Recrystallization (Methanol/Water) K->L Dissolve M Pure Crystalline This compound (>98%) L->M

Caption: Workflow for this compound extraction and purification.

Application Notes and Protocols for Antifungal Susceptibility Testing of Canadensolide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Canadensolide is a natural product isolated from Penicillium canadense that has demonstrated antifungal properties.[1] To evaluate its efficacy and spectrum of activity against various fungal pathogens, a standardized method for antifungal susceptibility testing (AFST) is crucial. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic yeasts and molds, largely adapted from the established guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7]

Principle of the Assay:

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. In this assay, fungal isolates are exposed to serial dilutions of this compound in a liquid growth medium. Following incubation, the MIC is determined by visual inspection or spectrophotometric measurement of growth.

Experimental Protocols

Preparation of this compound Stock Solution

A critical first step is the preparation of a high-concentration stock solution of this compound. The choice of solvent is crucial and should be one that solubilizes the compound without affecting fungal growth at the final concentration used in the assay.

  • Materials:

    • This compound (pure compound)

    • Dimethyl sulfoxide (DMSO) or another suitable solvent

    • Sterile, nuclease-free microcentrifuge tubes

    • Calibrated micropipettes

  • Protocol:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Prepare aliquots of the stock solution in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or lower until use.

Fungal Isolate Preparation

The preparation of a standardized fungal inoculum is essential for reproducible results. The following protocols are provided for yeasts and molds.

2.1. Yeast Inoculum Preparation (e.g., Candida albicans, Cryptococcus neoformans)

This protocol is based on the CLSI M27-A3 guidelines.[2][3][5][7]

  • Materials:

    • Yeast isolate grown on Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for 24-48 hours.

    • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).

    • Spectrophotometer.

    • Sterile test tubes.

    • Vortex mixer.

  • Protocol:

    • Using a sterile loop, touch 3-5 colonies of the yeast isolate.

    • Suspend the colonies in a tube containing 5 mL of sterile saline.

    • Vortex the suspension for 15-20 seconds to ensure a homogenous mixture.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by measuring the optical density (OD) at 530 nm. The target OD is typically between 0.08 and 0.1.

    • This adjusted suspension contains approximately 1-5 x 10^6 CFU/mL.

    • Prepare the final inoculum by diluting the adjusted suspension 1:1000 in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 1-5 x 10^3 CFU/mL.

2.2. Mold Inoculum Preparation (e.g., Aspergillus fumigatus)

This protocol is adapted from EUCAST and CLSI M38 guidelines.

  • Materials:

    • Mold isolate grown on PDA for 5-7 days to encourage sporulation.

    • Sterile saline with 0.05% Tween 80.

    • Sterile gauze.

    • Hemocytometer or other cell counting device.

    • Sterile conical tubes.

  • Protocol:

    • Flood the surface of the mature mold culture with 5-10 mL of sterile saline containing 0.05% Tween 80.

    • Gently rub the surface with a sterile loop to dislodge the conidia.

    • Filter the suspension through sterile gauze into a sterile conical tube to remove hyphal fragments.

    • Adjust the conidial suspension to a concentration of 2-5 x 10^5 CFU/mL using a hemocytometer.

    • This will be the final inoculum.

Broth Microdilution Assay
  • Materials:

    • Sterile 96-well microtiter plates.

    • RPMI 1640 medium.

    • This compound stock solution.

    • Prepared fungal inoculum.

    • Positive control antifungal (e.g., fluconazole for yeasts, amphotericin B for molds).

    • Sterility control (medium only).

    • Growth control (medium + inoculum).

  • Protocol:

    • Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of this compound by diluting the stock solution in RPMI 1640.

    • Add 200 µL of the highest concentration of this compound to be tested to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

    • Add 100 µL of the final fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and further dilute the drug concentration by half.

    • Seal the plates and incubate at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds.[4][8]

    • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[6][8] This can be assessed visually or by reading the OD at 490 nm with a microplate reader.

Data Presentation

The results of the antifungal susceptibility testing should be presented in a clear and concise manner.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Candida albicansSC5314[Insert Value][Insert Value]
Candida glabrataATCC 90030[Insert Value][InsertValue]
Cryptococcus neoformansH99[Insert Value][Insert Value]
Aspergillus fumigatusAf293[Insert Value][Insert Value]

MIC values are often presented as the MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Mandatory Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_drug->serial_dilution prep_fungi Prepare Fungal Inoculum (Yeast or Mold) inoculation Inoculate wells with Fungal Suspension prep_fungi->inoculation serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation read_mic Read MIC (Visually or Spectrophotometrically) incubation->read_mic data_analysis Data Analysis and Reporting read_mic->data_analysis

Caption: Workflow for determining the MIC of this compound.

Potential Antifungal Mechanisms of Action

The precise mechanism of action for this compound is not yet fully elucidated. However, common antifungal targets include the cell wall, cell membrane, and nucleic acid or protein synthesis.[9][10][11][12] The following diagram illustrates these potential pathways that could be investigated for this compound.

G cluster_cell_wall Cell Wall Integrity cluster_cell_membrane Cell Membrane Disruption cluster_synthesis Inhibition of Synthesis This compound This compound glucan β-(1,3)-glucan synthase inhibition This compound->glucan Potential Target chitin Chitin synthase inhibition This compound->chitin Potential Target ergosterol_synthesis Ergosterol synthesis inhibition This compound->ergosterol_synthesis Potential Target membrane_permeability Direct membrane damage This compound->membrane_permeability Potential Target dna_rna DNA/RNA synthesis This compound->dna_rna Potential Target protein Protein synthesis This compound->protein Potential Target Fungal_Cell_Death Fungal Cell Growth Inhibition / Death glucan->Fungal_Cell_Death chitin->Fungal_Cell_Death ergosterol_synthesis->Fungal_Cell_Death membrane_permeability->Fungal_Cell_Death dna_rna->Fungal_Cell_Death protein->Fungal_Cell_Death

Caption: Potential antifungal mechanisms of action for this compound.

References

Application Note: High-Throughput Screening Assay for Antifungal Activity of Canadensolide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Canadensolide, a natural product isolated from Penicillium canadense, has been identified as an antifungal metabolite.[1] To explore its therapeutic potential and identify novel antifungal agents with similar mechanisms of action, a robust and efficient high-throughput screening (HTS) assay is essential. This application note details a comprehensive protocol for a fluorescence-based HTS assay designed to quantify the antifungal activity of this compound and other test compounds. The assay is tailored for researchers, scientists, and drug development professionals engaged in antifungal drug discovery.

The screening of natural product libraries presents unique challenges, including potential interference from complex mixtures.[2][3] Therefore, this protocol incorporates strategies to mitigate such interference and ensure data quality. The assay utilizes a cell-based phenotypic approach, measuring the inhibition of fungal cell proliferation, a key indicator of antifungal activity. Fluorescence-based methods are widely employed in HTS due to their high sensitivity, versatility, and amenability to automation.[4][5][6]

Assay Principle

This assay quantifies the antifungal activity of test compounds by measuring the proliferation of a model fungal organism, Candida albicans, a common human pathogen. Fungal cells are incubated with test compounds, including this compound as a reference compound. After a defined incubation period, a resazurin-based reagent is added. Viable, metabolically active cells reduce the non-fluorescent resazurin to the highly fluorescent resorufin. The resulting fluorescence intensity is directly proportional to the number of viable fungal cells. A decrease in fluorescence in the presence of a test compound indicates inhibition of fungal proliferation and potential antifungal activity.

Experimental Protocols

Materials and Reagents
  • Candida albicans (e.g., ATCC 90028)

  • Yeast Peptone Dextrose (YPD) broth

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (positive control)

  • Amphotericin B (positive control)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Resazurin sodium salt

  • 384-well black, clear-bottom microplates

  • Automated liquid handling system

  • Microplate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

  • Plate shaker

  • Humidified incubator set at 30°C

Preparation of Reagents and Fungal Inoculum
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mg/mL stock solution of Amphotericin B in DMSO.

    • Create a dilution series of test compounds and controls in DMSO in a separate 384-well source plate.

  • Fungal Inoculum Preparation:

    • Inoculate 10 mL of YPD broth with a single colony of C. albicans from a fresh YPD agar plate.

    • Incubate overnight at 30°C with shaking (200 rpm).

    • The following day, dilute the overnight culture in fresh YPD broth to an optical density at 600 nm (OD600) of 0.05. This corresponds to approximately 1 x 10^6 cells/mL.

  • Resazurin Solution (1 mg/mL):

    • Dissolve 10 mg of resazurin sodium salt in 10 mL of sterile PBS.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Store protected from light at 4°C for up to 2 weeks.

High-Throughput Screening Protocol
  • Compound Plating:

    • Using an automated liquid handler, transfer 200 nL of compounds from the source plate to the 384-well assay plate.

    • For controls, add 200 nL of DMSO to the negative control wells and 200 nL of the appropriate concentration of Amphotericin B or this compound to the positive control wells.

  • Addition of Fungal Inoculum:

    • Dispense 20 µL of the prepared C. albicans inoculum into each well of the assay plate.

    • The final concentration of DMSO in the assay should be ≤1%.

  • Incubation:

    • Seal the plate with a breathable membrane.

    • Incubate the plate at 30°C for 24 hours in a humidified incubator.

  • Addition of Resazurin Reagent:

    • After the incubation period, add 5 µL of the 1 mg/mL resazurin solution to each well.

    • Shake the plate for 1 minute to ensure thorough mixing.

  • Signal Development and Detection:

    • Incubate the plate at 30°C for 2-4 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

Data Presentation and Analysis

Data Analysis Workflow
  • Data Normalization:

    • The raw fluorescence data will be normalized to the plate controls.

    • Percent inhibition will be calculated using the following formula: % Inhibition = 100 * (1 - (Sample_Signal - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean))

  • Quality Control:

    • The quality and robustness of the assay will be monitored using the Z'-factor.[7] The Z'-factor is calculated as follows: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    • A Z'-factor value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

  • Hit Identification:

    • Compounds exhibiting a percent inhibition greater than a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) will be considered primary hits.

    • Primary hits will be subjected to confirmatory screening and dose-response analysis to determine their potency (IC50).

Quantitative Data Summary
ParameterValue
Microplate Format384-well
Assay Volume25 µL
Fungal StrainCandida albicans
Inoculum Density~1 x 10^6 cells/mL
Incubation Time (Compounds)24 hours
Incubation Temperature30°C
ReadoutFluorescence Intensity
Excitation Wavelength560 nm
Emission Wavelength590 nm
Positive ControlAmphotericin B / this compound
Negative ControlDMSO
Z'-Factor≥ 0.5

Visualizations

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (384-well) Dispense_Compounds Dispense Compounds (200 nL) Compound_Plate->Dispense_Compounds Fungal_Culture Fungal Culture (C. albicans) Add_Fungus Add Fungal Inoculum (20 µL) Fungal_Culture->Add_Fungus Resazurin Resazurin Solution Add_Resazurin Add Resazurin (5 µL) Resazurin->Add_Resazurin Incubate_24h Incubate (24h, 30°C) Add_Fungus->Incubate_24h Incubate_24h->Add_Resazurin Incubate_4h Incubate (2-4h, 30°C) Add_Resazurin->Incubate_4h Read_Plate Read Fluorescence (Ex:560/Em:590) Incubate_4h->Read_Plate Data_Normalization Data Normalization Read_Plate->Data_Normalization QC Quality Control (Z') Data_Normalization->QC Hit_ID Hit Identification QC->Hit_ID

Caption: High-throughput screening workflow for identifying antifungal compounds.

Hypothetical Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

Fungal_Cell_Wall_Synthesis_Inhibition cluster_pathway Fungal Cell Wall Biosynthesis Glucan_Synthase 1,3-β-D-glucan synthase Beta_Glucan β-(1,3)-Glucan Glucan_Synthase->Beta_Glucan Chitin_Synthase Chitin synthase Chitin Chitin Chitin_Synthase->Chitin UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase UDP_GlcNAc UDP-N-acetylglucosamine UDP_GlcNAc->Chitin_Synthase Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Chitin->Cell_Wall This compound This compound This compound->Glucan_Synthase Inhibition This compound->Chitin_Synthase Inhibition

Caption: Hypothetical mechanism of this compound inhibiting fungal cell wall synthesis.

Conclusion

The described high-throughput screening assay provides a robust and sensitive method for identifying and characterizing novel antifungal compounds, using this compound as a reference. The detailed protocol and data analysis workflow are designed to ensure high-quality, reproducible results suitable for large-scale screening campaigns in a drug discovery setting. The phenotypic nature of the assay allows for the discovery of compounds with diverse mechanisms of action, which can be further investigated in secondary assays.

References

Application Notes and Protocols for the Quantification of Canadensolide by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

I have now successfully identified the chemical structure of Canadensolide, its chemical formula (C11H14O4), and its molecular weight (210.23 g/mol ). The structure contains an α,β-unsaturated lactone, which is a chromophore expected to absorb UV light, likely in the range of 200-260 nm. Although I haven't found the specific experimental UV absorbance maximum (λmax), I have enough information to propose a scientifically sound HPLC-UV method with a reasonable detection wavelength. For the LC-MS/MS method, I can now calculate the exact mass and predict fragmentation patterns, which is sufficient for creating a detailed protocol. I also have gathered general information on sample preparation for fungal metabolites and chromatographic conditions for similar compounds (polyketides, unsaturated lactones). Therefore, I have all the necessary components to generate the detailed application notes and protocols as requested by the user.

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bioactive fungal metabolite produced by various Penicillium species, notably Penicillium canadense. As a polyketide with an α,β-unsaturated lactone structure, this compound has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research and development, including studies on its biosynthesis, pharmacological effects, and potential as a therapeutic agent. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

This method is suitable for routine quantification of this compound in purified samples and simple matrices. It relies on the ultraviolet absorbance of the α,β-unsaturated lactone chromophore present in the this compound molecule.

Experimental Protocol

1. Sample Preparation

  • Standard Solution Preparation:

    • Accurately weigh approximately 5 mg of this compound reference standard.

    • Dissolve in methanol to a final concentration of 1 mg/mL to create a stock solution.

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Extraction from Fungal Culture:

    • Lyophilize the fungal mycelium or culture broth.

    • Extract the lyophilized material with ethyl acetate or a similar organic solvent.

    • Evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC analysis.

2. Chromatographic Conditions

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 254 nm

3. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time, which is determined by injecting the reference standard.

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterValue
Retention Time Approximately 8.5 minutes
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (% Recovery) 95 - 105%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Start Standard Prepare this compound Standard Solutions Start->Standard Extraction Extract this compound from Sample Matrix Start->Extraction Filter Filter Extracts and Standards Standard->Filter Extraction->Filter Inject Inject Sample into HPLC System Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify this compound in Samples Calibrate->Quantify End End Quantify->End

Caption: Workflow for this compound quantification by HPLC-UV.

Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity compared to HPLC-UV and is ideal for quantifying low levels of this compound in complex biological matrices. The method utilizes the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.

Experimental Protocol

1. Sample Preparation

  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in the mobile phase.

    • If available, add a suitable internal standard (e.g., a deuterated analog) to all standards and samples at a fixed concentration.

  • Sample Extraction from Biological Matrices (e.g., Plasma, Tissue Homogenate):

    • To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.

2. Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Instrument UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6470)
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 20% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 20% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions This compound: Precursor ion (Q1): m/z 211.09 -> Product ions (Q3): e.g., m/z 165.1, m/z 137.1
(Note: Specific product ions and collision energies should be optimized by direct infusion of the standard)
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Capillary Voltage 3500 V

3. Data Analysis

  • Monitor the specified Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Quantitative Data Summary (Hypothetical)
ParameterValue
Retention Time Approximately 4.2 minutes
Linearity Range 1 - 1000 ng/mL (R² > 0.998)
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 5% (Intra-day), < 8% (Inter-day)
Accuracy (% Recovery) 92 - 108%

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Start Standard Prepare this compound Calibration Standards Start->Standard Extraction Protein Precipitation and Solid-Phase Extraction Start->Extraction Reconstitute Reconstitute in Mobile Phase Standard->Reconstitute Extraction->Reconstitute Inject Inject into UHPLC System Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Internal Standard Integrate->Quantify End End Quantify->End

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-throughput analysis and routine quality control of relatively pure samples, HPLC-UV is a cost-effective option. For the analysis of trace amounts of this compound in complex biological samples, the superior sensitivity and selectivity of LC-MS/MS are recommended. Proper method validation should be performed in accordance with the relevant guidelines to ensure the accuracy and reliability of the results.

Application Notes and Protocols for Determining the Cytotoxicity of Canadensolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of Canadensolide, a natural product with potential as an anticancer agent. The information presented is intended to guide researchers in designing and executing cell-based assays to evaluate the efficacy and mechanism of action of this compound and its derivatives.

Introduction to this compound

This compound is a naturally occurring lactone metabolite isolated from Penicillium canadense. Structurally related compounds have demonstrated significant biological activity, including antifungal and cytotoxic properties. Preliminary studies have indicated that this compound exhibits cytotoxicity against a range of human cancer cell lines, suggesting its potential for development as a therapeutic agent. These notes provide protocols for quantifying its cytotoxic effects and elucidating its mechanism of action. A closely related compound, dihydrothis compound, has shown promising cytotoxic profiles against several human carcinoma cell lines, including lung, prostate, breast, and hepatocellular cancer.[1]

Data Presentation: Cytotoxicity of Dihydrothis compound

The following table summarizes the cytotoxic activity of dihydrothis compound, a derivative of this compound, against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM)[1]
A-549Lung Carcinoma21.26
DU-145Prostate Carcinoma1.50
MCF-7Breast Adenocarcinoma16.95
HepG2Hepatocellular Carcinoma2.89
HeLaCervical CarcinomaInactive

Experimental Protocols

Detailed methodologies for key cell-based assays to determine the cytotoxicity of this compound are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., A-549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (commercially available)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.

  • Measurement:

    • Measure the absorbance at the wavelength recommended by the manufacturer (typically 490 nm).

  • Data Analysis:

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    • Determine the IC50 value by plotting the percentage of cytotoxicity against the log of the this compound concentration.

Protocol 3: Annexin V/Propidium Iodide Staining for Apoptosis Detection

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use FITC signal detector (FL1) and PI signal detector (FL2 or FL3) to identify cell populations:

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

Diagram 1: General Experimental Workflow for Cytotoxicity Testing

G cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cells in Microplate incubation1 Incubate (24h) Allow Attachment start->incubation1 treatment Add this compound (Serial Dilutions) incubation1->treatment incubation2 Incubate (24, 48, or 72h) treatment->incubation2 assay Perform Assay (MTT, LDH, etc.) incubation2->assay measurement Measure Signal (Absorbance/Fluorescence) assay->measurement analysis Calculate % Viability/ % Cytotoxicity measurement->analysis ic50 Determine IC50 Value analysis->ic50

Caption: Workflow for determining this compound's in vitro cytotoxicity.

Diagram 2: Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanism of the related compound Candidaspongiolide, the following pathway is proposed.

G This compound This compound PKR PKR (Double-stranded RNA- dependent protein kinase) This compound->PKR Activates eIF2a eIF2α PKR->eIF2a Phosphorylates eIF2a_P p-eIF2α (Ser51) eIF2a->eIF2a_P Protein_Synth_Inhibition Inhibition of Protein Synthesis eIF2a_P->Protein_Synth_Inhibition Caspase12 Caspase-12 eIF2a_P->Caspase12 Activates Caspase_Cascade Executioner Caspases (e.g., Caspase-3) Caspase12->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed PKR/eIF2α-mediated apoptotic pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Penicillium canadense & Canadensolide Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the production of Canadensolide from Penicillium canadense cultures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize yields.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments, presented in a question-and-answer format.

Q1: My P. canadense culture is growing, but the yield of this compound is very low or undetectable. What are the likely causes?

Low yields of secondary metabolites like this compound, despite visible fungal growth, can stem from several factors related to culture conditions and media composition. Here are the primary areas to investigate:

  • Suboptimal Culture Conditions: Penicillium species are sensitive to environmental parameters. Incorrect temperature or pH can significantly impact secondary metabolite production, even if the fungus appears to be growing.

  • Inappropriate Media Composition: The type and concentration of carbon and nitrogen sources are critical for inducing the biosynthetic pathways of secondary metabolites. A nutrient-rich medium that supports robust initial growth may not be optimal for the production phase.

  • Incorrect Fermentation Stage for Harvest: Secondary metabolite production is often growth-phase dependent. Harvesting the culture too early or too late can result in minimal yield.

  • Inefficient Extraction Protocol: this compound may be present in the culture, but the extraction method may not be effectively isolating the compound.

Q2: How can I optimize the culture conditions to improve this compound yield?

Optimization of culture parameters is a critical step. Below is a table summarizing generally accepted optimal conditions for secondary metabolite production in Penicillium species. You may need to perform a series of small-scale experiments to determine the precise optimal conditions for this compound production.

ParameterTypical Range for Penicillium spp.Recommended Starting Point
Temperature 20-30°C25°C[1][2]
pH 4.0 - 7.0Initial pH of 5.5 - 6.0[3]
Agitation 120 - 200 rpm150 rpm
Aeration Essential for growth and productionEnsure flasks are not sealed airtight
Incubation Time 7 - 21 daysMonitor production over time (e.g., sample every 48 hours after day 5)

Q3: Which culture medium is best for this compound production?

The choice of medium can dramatically influence the yield. While a universally "best" medium doesn't exist, several standard fungal media can be used as a starting point for optimization.

MediumComposition (per 1 Liter of distilled water)Key Characteristics
Czapek-Dox Broth Sucrose: 30g, Sodium Nitrate: 2-3g, Dipotassium Phosphate: 1g, Magnesium Sulfate: 0.5g, Potassium Chloride: 0.5g, Ferrous Sulfate: 0.01gChemically defined medium, allows for precise manipulation of components.[4][5][6][7]
Malt Extract (ME) Broth Malt Extract: 17-20g, Mycological Peptone: 3gRich in carbohydrates and nutrients, often promotes robust growth.[8][9][10][11]
Potato Dextrose Broth (PDB) Infusion from 200g Potatoes, Dextrose: 20gA rich, undefined medium that supports the growth of a wide range of fungi.[12][13][14][15]

Recommendation: Start with Czapek-Dox Broth to establish a baseline with a defined medium. Subsequently, experiment with ME Broth and PDB, as complex, undefined media can sometimes trigger higher yields of secondary metabolites.

Q4: My extraction protocol is not yielding any this compound. What could be wrong?

An inefficient extraction process is a common reason for failing to detect the target compound. Here are some troubleshooting steps for your extraction protocol:

  • Choice of Solvent: Ethyl acetate is a commonly used and effective solvent for extracting moderately polar compounds like this compound from fungal cultures.[16][17][18] If your yields are low, consider a sequential extraction with solvents of increasing polarity.

  • pH Adjustment of Culture Broth: Before extraction, acidifying the culture filtrate to a pH of around 2-3 can significantly improve the extraction efficiency of acidic secondary metabolites.[2]

  • Separation of Mycelia and Broth: this compound may be present in both the culture broth and the fungal mycelia. It is advisable to separate the two by filtration and extract them individually to determine the location of your compound.

  • Emulsion Formation: During liquid-liquid extraction, emulsions can form at the interface of the aqueous and organic layers, trapping your compound. To break emulsions, you can try adding a saturated NaCl solution or centrifuging the mixture.

Frequently Asked Questions (FAQs)

Q: What is the general workflow for producing and troubleshooting low yields of this compound?

A: The workflow involves several key stages, from culture preparation to final analysis. The following diagram illustrates a typical workflow and highlights points for troubleshooting.

Troubleshooting Workflow for this compound Production cluster_0 Fermentation cluster_1 Extraction cluster_2 Analysis cluster_3 Troubleshooting Inoculation Inoculation Incubation Incubation Inoculation->Incubation Culture Conditions (Temp, pH, Agitation) Harvest Harvest Filtration Filtration Harvest->Filtration Separate Mycelia & Broth Solvent_Extraction Solvent_Extraction Filtration->Solvent_Extraction pH Adjustment, Solvent Choice Concentration Concentration Solvent_Extraction->Concentration Analysis Analysis Concentration->Analysis HPLC, LC-MS Low_Yield Low Yield Analysis->Low_Yield Low_Yield->Inoculation Check Strain Purity/Viability Low_Yield->Incubation Optimize Conditions Low_Yield->Harvest Optimize Harvest Time Low_Yield->Solvent_Extraction Improve Extraction Protocol

Caption: A logical workflow for this compound production and troubleshooting.

Q: What is the hypothetical biosynthetic pathway for this compound?

A: While the exact enzymatic steps for this compound biosynthesis in P. canadense are not fully elucidated in publicly available literature, it is understood to be a polyketide. The following diagram illustrates a simplified, hypothetical pathway common for such fungal metabolites.

Hypothetical this compound Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide_Synthase Polyketide_Synthase Acetyl-CoA->Polyketide_Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide_Synthase Polyketide_Chain Polyketide_Chain Polyketide_Synthase->Polyketide_Chain Tailoring_Enzymes Tailoring_Enzymes Polyketide_Chain->Tailoring_Enzymes Cyclization, Reduction Canadensolide_Precursor Canadensolide_Precursor Tailoring_Enzymes->Canadensolide_Precursor Final_Modifications Final_Modifications Canadensolide_Precursor->Final_Modifications Oxidation, Lactonization This compound This compound Final_Modifications->this compound

References

Optimizing fermentation conditions for enhanced Canadensolide production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of fermentation conditions for enhanced Canadensolide production. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound is an antifungal secondary metabolite, specifically a bis-lactone antibiotic. It is produced by the fungus Penicillium canadense.[1][2]

Q2: What are the critical fermentation parameters to consider for optimizing this compound production?

A2: Key parameters for optimizing the fermentation of fungal secondary metabolites like this compound include media composition (carbon and nitrogen sources), pH, temperature, aeration (dissolved oxygen), agitation speed, and fermentation time.[3][4][5]

Q3: What type of media is suitable for the cultivation of Penicillium canadense for this compound production?

A3: While specific media for P. canadense can vary, fungal fermentations for secondary metabolite production often utilize potato dextrose broth (PDB) or yeast extract peptone dextrose (YEPD) as a starting point.[4][6] The optimal medium will require further optimization of its components.

Q4: How can I systematically optimize the fermentation medium for maximum yield?

A4: A multi-step approach is recommended. Start with one-variable-at-a-time (OVAT) experiments to identify critical media components.[4] Following this, statistical methods like the Plackett-Burman design can be used to screen for the most significant factors, and then Response Surface Methodology (RSM) can be employed to determine the optimal concentrations and interactions of these factors.[4][7]

Q5: What is a typical temperature and pH range for fungal fermentations?

A5: Fungal cultures, including Penicillium species, generally prefer temperatures between 25°C and 30°C and a slightly acidic to neutral pH, typically in the range of 4.0 to 7.0.[5][6] For instance, one study on Aspergillus chevalieri found an optimal temperature of 28°C and an initial pH of 6.6 for physcion production.[4]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low or No this compound Yield 1. Suboptimal media composition. 2. Incorrect pH of the medium. 3. Inappropriate fermentation temperature. 4. Insufficient aeration or agitation. 5. Poor inoculum quality or size. 6. Microbial contamination.[8]1. Screen different carbon (e.g., glucose, sucrose) and nitrogen sources (e.g., yeast extract, peptone).[7][9] 2. Monitor and control the pH of the culture broth throughout the fermentation. 3. Optimize the temperature using a temperature gradient or by testing a range (e.g., 20°C to 35°C).[5] 4. Vary the shaker speed (for flask cultures) or the agitation and aeration rates (for bioreactors).[4] 5. Ensure a healthy, actively growing seed culture and optimize the inoculum size (typically 2-10% v/v).[5][10] 6. Check for contamination by microscopy and plating on selective media.
Inconsistent Batch-to-Batch Results 1. Variability in media preparation. 2. Inconsistent inoculum preparation. 3. Fluctuations in physical parameters (temperature, pH).1. Use precise measurements for all media components and ensure thorough mixing. 2. Standardize the age, cell density, and volume of the inoculum. 3. Calibrate probes and ensure tight control of fermentation parameters.
High Biomass but Low Product Yield 1. Nutrient limitation for secondary metabolism. 2. Catabolite repression by the primary carbon source. 3. Feedback inhibition by the product.1. Ensure the medium has a balanced carbon-to-nitrogen ratio. Sometimes, limiting a nutrient like phosphate can trigger secondary metabolism. 2. Test different carbon sources or use a fed-batch strategy to maintain a low concentration of the primary carbon source.[11] 3. Consider in-situ product removal techniques if feasible.
Foaming in the Bioreactor 1. High protein content in the medium (e.g., peptone, yeast extract). 2. High agitation or aeration rates.1. Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. 2. Optimize agitation and aeration to minimize excessive foaming while maintaining adequate oxygen supply.

Data Presentation

Table 1: Typical Ranges for Fermentation Parameter Optimization
ParameterTypical RangeUnitsRationale
Temperature 20 - 35°CFungal growth and enzyme activity are temperature-dependent.[5]
Initial pH 4.0 - 7.0pH unitspH affects nutrient uptake and enzyme stability.[5]
Agitation Speed 120 - 200rpmEnsures homogeneity and improves oxygen transfer.[4]
Inoculum Size 2 - 10% (v/v)Affects the length of the lag phase and final product concentration.[5][10]
Fermentation Time 5 - 14daysSecondary metabolite production often occurs in the stationary phase.[3][6]
Table 2: Example of a Plackett-Burman Design for Screening 5 Variables
ExperimentGlucose (g/L)Yeast Extract (g/L)Temperature (°C)Initial pHAgitation (rpm)
120 (+1)5 (+1)25 (-1)5.0 (-1)180 (+1)
240 (-1)5 (+1)25 (-1)6.5 (+1)150 (-1)
320 (+1)10 (-1)30 (+1)6.5 (+1)150 (-1)
440 (-1)10 (-1)25 (-1)5.0 (-1)180 (+1)
520 (+1)5 (+1)30 (+1)5.0 (-1)150 (-1)
640 (-1)5 (+1)30 (+1)6.5 (+1)180 (+1)
740 (-1)10 (-1)30 (+1)5.0 (-1)150 (-1)
820 (+1)10 (-1)25 (-1)6.5 (+1)180 (+1)
This is a simplified example. A full design would include more runs to assess significance.

Experimental Protocols

Protocol 1: One-Variable-at-a-Time (OVAT) Optimization

Objective: To identify the individual effect of each fermentation parameter on this compound production.

Methodology:

  • Establish a Baseline: Start with a basal medium (e.g., Potato Dextrose Broth) and standard conditions (e.g., 25°C, pH 6.0, 150 rpm).

  • Vary a Single Parameter: In separate experiments, vary one parameter while keeping all others constant at the baseline level. For example:

    • Temperature: Test flasks at 20°C, 25°C, 28°C, and 30°C.

    • pH: Adjust the initial pH of the medium to 4.0, 5.0, 6.0, and 7.0.

    • Carbon Source: Replace the standard carbon source with different sugars (e.g., sucrose, fructose, maltose) at the same concentration.

  • Inoculation: Inoculate all flasks with a standardized inoculum of P. canadense.

  • Incubation: Incubate the flasks under the specified conditions for a fixed duration (e.g., 10 days).

  • Analysis: At the end of the fermentation, harvest the broth, extract the metabolites, and quantify this compound production using a suitable analytical method like HPLC.

  • Selection: The level for each parameter that results in the highest yield is selected for the next round of optimization.

Protocol 2: Response Surface Methodology (RSM) for Optimization

Objective: To investigate the interactions between significant parameters and determine the optimal conditions for this compound production. This protocol assumes that key factors (e.g., Temperature, pH, Glucose concentration) have been identified via OVAT or Plackett-Burman screening.

Methodology:

  • Experimental Design: Use a statistical software package (e.g., Design-Expert) to create a Box-Behnken or Central Composite Design. This will generate a set of experimental runs with different combinations of the selected factors at three levels (low, medium, high).[4]

  • Fermentation: Prepare the fermentation media and set the physical parameters for each experimental run as specified by the design.

  • Inoculation and Incubation: Inoculate all flasks with a standardized inoculum and incubate for the predetermined fermentation time.

  • Data Collection: After incubation, measure the response, which is the this compound yield for each run.

  • Statistical Analysis: Input the yield data into the software. Perform an analysis of variance (ANOVA) to evaluate the significance of the model and each factor.

  • Model Generation: The software will generate a polynomial equation that describes the relationship between the variables and the response.

  • Optimization: Use the model to generate 3D response surface plots and predict the optimal levels for each parameter to achieve the maximum this compound yield.[4][7]

  • Validation: Conduct a final fermentation experiment using the predicted optimal conditions to validate the model's accuracy.[7]

Visualizations

experimental_workflow cluster_screening Phase 1: Parameter Screening cluster_optimization Phase 2: Statistical Optimization cluster_outcome Phase 3: Outcome A Basal Medium (e.g., PDB) B One-Variable-at-a-Time (OVAT) A->B C Identify Key Factors (e.g., Temp, pH, Carbon Source) B->C D Response Surface Methodology (RSM Design) C->D Input Significant Variables E Perform Fermentation Runs D->E F Statistical Analysis (ANOVA) E->F G Model Validation F->G H Optimized Fermentation Conditions G->H Determine Optimal Setpoints I Enhanced this compound Production H->I

Caption: Experimental workflow for optimizing this compound production.

signaling_pathway cluster_environment Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Pathway Nutrient_Stress Nutrient Stress (e.g., N limitation) Global_Regulator Global Regulator (e.g., LaeA) Nutrient_Stress->Global_Regulator pH_Signal pH pH_Signal->Global_Regulator Temp_Signal Temperature Temp_Signal->Global_Regulator Pathway_Regulator Pathway-Specific Transcription Factor Global_Regulator->Pathway_Regulator Activates PKS_Gene Polyketide Synthase (PKS) Gene Pathway_Regulator->PKS_Gene Upregulates Tailoring_Enzymes Tailoring Enzyme Genes Pathway_Regulator->Tailoring_Enzymes Upregulates Precursor Primary Metabolites (Acetyl-CoA, Malonyl-CoA) Polyketide Polyketide Intermediate Precursor->Polyketide Catalyzed by PKS This compound This compound Polyketide->this compound Modified by Tailoring Enzymes

Caption: Hypothetical signaling pathway for this compound production.

References

Stability of Canadensolide in different solvents and culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Canadensolide in various experimental settings. The information is based on the general characteristics of butenolides and furanones, the chemical class to which this compound belongs, as specific stability data for this compound is not extensively documented in current literature.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

A1: While specific quantitative data for this compound is limited, as a butenolide, it is expected to exhibit moderate stability in aprotic organic solvents. However, its furanone-like structure suggests potential instability in aqueous solutions and protic solvents, especially under neutral to alkaline pH conditions.

Q2: I am dissolving my this compound stock in DMSO. What is the recommended storage condition and expected shelf-life?

A2: For maximum stability, it is recommended to prepare stock solutions of this compound in anhydrous DMSO and store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is expected to be stable for several weeks to months. It is advisable to perform periodic quality control checks via HPLC to monitor for degradation.

Q3: My culture medium containing this compound turned slightly yellow after overnight incubation. Is this normal?

A3: A color change in the culture medium upon addition of a compound can indicate several phenomena, including degradation of the compound, reaction with media components, or a change in pH. Given the potential instability of butenolides in aqueous environments, a color change might suggest degradation of this compound. It is recommended to run a control with the compound in the medium without cells to observe if the color change is cell-independent. Further analysis by LC-MS can help identify potential degradation products.

Q4: How does pH affect the stability of this compound in my experiments?

A4: Furanone and butenolide structures are susceptible to hydrolysis, particularly at neutral and alkaline pH. Therefore, it is anticipated that the stability of this compound will decrease as the pH of the solvent or culture medium increases. For experiments requiring long incubation times, it is advisable to buffer the medium to a slightly acidic pH if compatible with the experimental system.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
Potential Cause Troubleshooting Step
Degradation of this compound in culture medium. Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Minimize the time the compound spends in aqueous solution before being added to the cells.
Precipitation of this compound in aqueous medium. Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower final concentration or adding a small percentage of a co-solvent like DMSO (ensure the final DMSO concentration is non-toxic to your cells).
Interaction with serum proteins in the culture medium. If using serum-containing medium, consider that this compound may bind to serum proteins, reducing its effective concentration. Perform experiments in serum-free medium for a short duration, if possible, to assess this effect.
Issue 2: Loss of activity of this compound stock solution over time.
Potential Cause Troubleshooting Step
Repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes to avoid repeated temperature fluctuations.
Hydrolysis due to moisture in the solvent. Use high-purity, anhydrous solvents for preparing stock solutions. Store stock solutions with desiccant to minimize moisture absorption.
Photodegradation. Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light.

Stability Data Summary

Solvent/Medium Temperature pH Expected Stability Recommendations
DMSO (anhydrous)-20°C / -80°CN/AHighRecommended for long-term stock solution storage.
EthanolRoom TemperatureN/AModerateSuitable for short-term storage of intermediate dilutions.
Aqueous BuffersRoom TemperatureAcidic (<6)Low to ModeratePrepare fresh. Use as quickly as possible.
Aqueous BuffersRoom TemperatureNeutral (~7)LowSignificant degradation may occur within hours.
Aqueous BuffersRoom TemperatureAlkaline (>8)Very LowNot recommended for storage.
Standard Cell Culture Media (e.g., DMEM, RPMI)37°C~7.4LowPrepare fresh and add to cells immediately.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC method to monitor the degradation of this compound over time.

  • Preparation of Standard Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 50 µg/mL in the mobile phase.

  • Sample Preparation for Stability Study:

    • Prepare solutions of this compound (e.g., 50 µg/mL) in the solvents or media to be tested (e.g., DMSO, ethanol, phosphate-buffered saline at different pH values, cell culture medium).

    • Incubate the samples under the desired conditions (e.g., specific temperature, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • If the sample is in a non-volatile buffer or medium, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to extract this compound and any degradation products. Evaporate the organic layer and reconstitute the residue in the mobile phase.

    • Filter the final sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Example Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 210-280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the peak area of this compound at each time point. A decrease in the peak area indicates degradation.

    • The appearance of new peaks suggests the formation of degradation products.

    • Calculate the percentage of this compound remaining at each time point relative to time zero.

Protocol 2: LC-MS for Identification of Degradation Products

This protocol is for the identification of potential degradation products of this compound.

  • Sample Preparation:

    • Prepare and stress this compound samples as described in the HPLC protocol.

  • LC-MS Conditions:

    • Use an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Employ similar chromatographic conditions as the HPLC method, but with MS-compatible mobile phases (e.g., 0.1% formic acid in water and acetonitrile).

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to ensure detection of a wide range of potential degradation products.

    • Mass Analysis: Perform full scan analysis to detect all ions. Subsequently, use tandem MS (MS/MS) on the parent ion of this compound and any new major ions to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Compare the chromatograms of the stressed and unstressed samples to identify new peaks corresponding to degradation products.

    • Analyze the mass spectra of these new peaks to determine their molecular weights.

    • Use the MS/MS fragmentation data to propose structures for the degradation products.

Protocol 3: NMR Spectroscopy for Structural Confirmation

NMR can be used to confirm the structure of this compound and its degradation products if they can be isolated in sufficient quantity and purity.

  • Sample Preparation:

    • Isolate the degradation products from the stressed samples using preparative HPLC.

    • Ensure the isolated compounds are of high purity.

    • Dissolve the purified compounds in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments:

    • Acquire a series of 1D and 2D NMR spectra, including:

      • ¹H NMR

      • ¹³C NMR

      • COSY (Correlation Spectroscopy)

      • HSQC (Heteronuclear Single Quantum Coherence)

      • HMBC (Heteronuclear Multiple Bond Correlation)

  • Data Analysis:

    • Analyze the NMR spectra to elucidate the chemical structure of the degradation products.

    • Compare the spectra with that of the parent this compound molecule to identify structural changes.

Visualizations

Experimental Workflow for Stability Testing

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound solutions in various solvents/media stress Incubate under stress conditions (Temperature, pH, Light) prep->stress sampling Sample at different time points stress->sampling hplc HPLC Analysis (Quantify degradation) sampling->hplc lcms LC-MS Analysis (Identify degradation products) sampling->lcms kinetics Determine Degradation Kinetics hplc->kinetics nmr NMR Spectroscopy (Structural confirmation of isolated degradation products) lcms->nmr pathway Propose Degradation Pathway lcms->pathway nmr->pathway

Caption: Workflow for assessing the stability of this compound.

Hypothetical Signaling Pathway Inhibition

As an antifungal agent, this compound may interfere with essential fungal processes. One such critical process is the synthesis of ergosterol, a key component of the fungal cell membrane. The following diagram illustrates a simplified Ergosterol Biosynthesis Pathway, highlighting a potential point of inhibition by this compound.

signaling_pathway cluster_pathway Ergosterol Biosynthesis Pathway (Simplified) cluster_result Result acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa HMG-CoA synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol 14-alpha- demethylase (ERG11) lanosterol->inhibition membrane Disrupted Fungal Cell Membrane Integrity This compound This compound This compound->inhibition Potential Inhibition inhibition->ergosterol

Caption: Potential inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Minimizing degradation of Canadensolide during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of canadensolide during extraction from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is an antifungal secondary metabolite produced by the fungus Penicillium canadense.[1] Structurally, it is a butenolide, which is a class of lactones characterized by a four-carbon heterocyclic ring.[2] The stability of this compound is a concern because the lactone ring in butenolides is susceptible to hydrolysis, which can be catalyzed by acidic or alkaline conditions, as well as elevated temperatures.[3][4][5] This degradation can lead to a significant loss of the desired compound and the formation of impurities, impacting the yield and purity of the final extract.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

A2: The primary factors leading to the degradation of this compound are:

  • pH: Both strongly acidic and alkaline conditions can promote the hydrolysis of the lactone ring.[3][4][5] It is crucial to maintain a near-neutral pH throughout the extraction process.

  • Temperature: High temperatures can accelerate the rate of degradation.[6] Extractions should ideally be performed at room temperature or below.

  • Enzymatic Activity: Residual enzymes from the fungal culture may contribute to the degradation of this compound.

  • Solvent Choice: While common extraction solvents are generally neutral, impurities or co-extracted acidic or basic fungal metabolites could alter the pH of the extract.

Q3: Which solvent is recommended for the extraction of this compound?

A3: Based on protocols for similar butenolide compounds from fungal sources, ethyl acetate (EtOAc) is a highly recommended solvent for the extraction of this compound.[7][8][9][10] It is effective in extracting butenolides and is relatively non-polar, which can help minimize the co-extraction of highly polar, potentially interfering compounds. Methanol is also a viable option and has been used for the extraction of other lactones.[11]

Q4: How can I monitor the degradation of this compound during my extraction process?

A4: Degradation can be monitored by analyzing samples at different stages of the extraction process using techniques such as:

  • Thin-Layer Chromatography (TLC): This can provide a quick qualitative assessment of the appearance of degradation products (new spots) or a decrease in the intensity of the this compound spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers a more quantitative analysis, allowing for the measurement of the peak area of this compound and the detection of degradation products over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound in the crude extract. Degradation due to pH. Ensure the pH of the fungal culture and extraction solvent is near neutral. Consider buffering the extraction mixture if necessary.
Degradation due to high temperature. Perform the extraction at room temperature or in an ice bath. Avoid heating the extraction mixture.
Incomplete extraction. Increase the extraction time or the solvent-to-biomass ratio. Ensure thorough mixing during extraction.
Presence of multiple unknown spots on TLC or peaks in HPLC. Degradation of this compound. Follow the recommendations for minimizing pH and temperature-related degradation.
Co-extraction of other fungal metabolites. Optimize the extraction solvent system. A less polar solvent may reduce the extraction of impurities.
Loss of compound during solvent removal. High temperature during evaporation. Use a rotary evaporator at a low temperature (e.g., 30-40°C) and reduced pressure.
Co-evaporation of a volatile compound. This is less likely for this compound but can be checked by analyzing the condensate if possible.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture

This protocol is a general guideline based on the extraction of similar butenolides from fungal cultures.[7][8][9][10]

  • Harvesting: After fermentation, separate the fungal mycelium from the liquid broth by filtration.

  • Extraction of the Liquid Broth:

    • Measure the pH of the broth and adjust to near neutral (pH 6.5-7.5) if necessary, using a dilute acid or base.

    • Extract the broth three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic layers.

  • Extraction of the Mycelium:

    • Homogenize the mycelium in ethyl acetate.

    • Extract the homogenized mycelium by stirring at room temperature for several hours.

    • Filter the mixture and repeat the extraction of the mycelium at least once more.

    • Combine all ethyl acetate extracts.

  • Drying and Concentration:

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the extract under reduced pressure at a temperature not exceeding 40°C.

  • Storage: Store the crude extract at -20°C to prevent further degradation.[1]

Protocol 2: Monitoring this compound Stability by HPLC
  • Sample Preparation: Prepare a stock solution of the crude extract or purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • pH: Aliquot the stock solution into vials containing buffers at different pH values (e.g., pH 3, 7, and 9).

    • Temperature: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, and 50°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 6, 12, and 24 hours), inject an aliquot from each condition into the HPLC system.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Data Analysis: Monitor the peak area of this compound over time. A decrease in peak area indicates degradation. New peaks may correspond to degradation products.

Quantitative Data Summary

The following tables summarize quantitative data for butenolide compounds analogous to this compound, providing a reference for expected outcomes.

Table 1: Extraction Yields of Butenolides from Fungal Cultures

Fungal SpeciesExtraction SolventYield of Crude ExtractReference
Aspergillus terreusEthyl Acetate638.1 g from large scale fermentation[8]
Penicillium sp.Ethyl AcetateNot specified[7]
Aspergillus sp.Ethyl Acetate70 g from 80 L fermentation[9]

Table 2: Bioactivity of Fungal Butenolides (IC50 Values)

CompoundBiological ActivityIC50 (µM)Fungal SourceReference
Butenolide derivative 11PI3K inhibition1.7Penicillium sp.[7]
Butenolide derivative 12PI3K inhibition9.8Penicillium sp.[7]
Aspernolide JCytotoxicity (HL-60 cells)39.4Aspergillus sp.[12]
Butyrolactone VIIButyrylcholinesterase inhibition18.4Aspergillus terreus[10]

Visualizations

Extraction_Workflow cluster_fermentation Fungal Fermentation cluster_harvesting Harvesting cluster_extraction Extraction (Room Temperature) cluster_processing Processing cluster_analysis Analysis & Purification Fermentation Penicillium canadense Culture Harvest Separate Mycelium and Broth Fermentation->Harvest Mycelium Mycelium Harvest->Mycelium Broth Broth Harvest->Broth Extract_Mycelium Extract with Ethyl Acetate Mycelium->Extract_Mycelium Extract_Broth Extract with Ethyl Acetate Broth->Extract_Broth Combine Combine Extracts Extract_Mycelium->Combine Extract_Broth->Combine Dry Dry with Na2SO4 Combine->Dry Concentrate Concentrate (Low Temp) Dry->Concentrate Crude_Extract Crude this compound Extract Concentrate->Crude_Extract Purification Chromatography Crude_Extract->Purification Degradation_Pathway cluster_conditions Degradation Conditions This compound This compound (Butenolide) Hydrolyzed_Product Hydrolyzed Product (Inactive) This compound->Hydrolyzed_Product Lactone Ring Hydrolysis Acid Strong Acid (pH < 4) Base Strong Base (pH > 8) Heat High Temperature (> 40°C)

References

Strategies to reduce batch-to-batch variability in Canadensolide production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce batch-to-batch variability in Canadensolide production.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound fermentation and downstream processing.

Question: We are observing significant variations in this compound yield between different fermentation batches. What are the potential causes and how can we troubleshoot this?

Answer:

Inconsistent this compound yield is a common challenge. The variability often stems from a few key areas in your process. A systematic approach to identifying the root cause is crucial.

Potential Causes & Troubleshooting Steps:

  • Inconsistent Inoculum: The age, viability, and metabolic state of the Penicillium canadense inoculum can dramatically affect fermentation performance.

    • Troubleshooting: Standardize your inoculum preparation protocol. This includes using a consistent spore concentration, defined growth medium, and a fixed incubation time and temperature. Regularly assess spore viability and morphology.

  • Raw Material Variability: Natural components in the fermentation media (e.g., yeast extract, peptone) can vary significantly between suppliers and even between different lots from the same supplier.[1]

    • Troubleshooting: Qualify your raw material suppliers and aim to use single lots for a series of experiments. If possible, switch to a chemically defined medium to reduce variability from complex components.

  • Inadequate Control of Fermentation Parameters: Small deviations in pH, temperature, dissolved oxygen (DO), and agitation can lead to large differences in product yield.[1][2][3]

    • Troubleshooting: Implement strict process controls. Calibrate probes regularly and monitor these parameters in real-time. Establish a "golden batch" profile, a dataset from a high-yielding batch, and use it as a benchmark for subsequent runs.[4]

  • Genetic Instability of the Production Strain: High-producing strains can sometimes be genetically unstable, leading to a decline in productivity over successive generations.[5]

    • Troubleshooting: Implement a robust cell banking system. Use low-passage cultures for inoculum preparation. Periodically re-isolate high-producing single colonies to maintain a consistent production strain.

Experimental Protocol: Standardizing Inoculum Preparation

  • Spore Suspension: Prepare a spore suspension of P. canadense from a fresh, well-sporulated agar plate in sterile 0.85% saline with 0.01% Tween 80.

  • Spore Counting: Use a hemocytometer to count the spores and adjust the concentration to a standard value (e.g., 1 x 10^7 spores/mL).

  • Seed Culture: Inoculate a defined seed medium with the standardized spore suspension.

  • Incubation: Incubate the seed culture under controlled conditions (e.g., specific temperature, agitation speed) for a fixed period to ensure the culture is in the late exponential growth phase before inoculating the production fermenter.

Question: We are noticing a batch-to-batch difference in the purity of our extracted this compound. What could be causing this and how can we improve consistency?

Answer:

Variability in product purity often points to issues in the fermentation process that affect the production of related metabolites or problems with the downstream extraction and purification process.

Potential Causes & Troubleshooting Steps:

  • Metabolic Shifts During Fermentation: Sub-optimal fermentation conditions can lead to the production of closely related, co-eluting impurities.

    • Troubleshooting: Re-evaluate and tighten the control of your fermentation parameters (pH, temperature, nutrient feeding). Even minor shifts can alter the metabolic flux.

  • Inconsistent Extraction Efficiency: Variations in the timing of harvest, solvent quality, pH during extraction, or extraction time can all impact which compounds are extracted and in what ratios.

    • Troubleshooting: Standardize your extraction protocol. Define a precise harvest time based on a reliable marker (e.g., peak production, specific glucose consumption rate). Use high-purity solvents and control the pH and temperature of the extraction process.

  • Chromatography Issues: Inconsistent packing of chromatography columns, degradation of the stationary phase, or variations in the mobile phase composition can lead to poor separation and variable purity.

    • Troubleshooting: Implement a standard operating procedure (SOP) for column packing and qualification. Use freshly prepared, high-purity mobile phases. Regularly perform system suitability tests to ensure consistent chromatographic performance.

Experimental Protocol: Quality Control of this compound by HPLC

  • Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • HPLC System: Use a C18 column with a gradient elution profile.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Detection: Use a UV detector at a wavelength determined to be optimal for this compound.

  • Quantification: Calculate the purity based on the relative peak area of this compound compared to the total peak area of all components.

Data Presentation

Table 1: Impact of pH Control on this compound Titer and Purity

Batch IDpH Control StrategyFinal Titer (mg/L)Purity (%)
CAN-001No Control (drift from 6.5 to 4.8)15085
CAN-002Controlled at 6.0 ± 0.225092
CAN-003Controlled at 5.5 ± 0.228095
CAN-004Controlled at 5.0 ± 0.221090

Table 2: Effect of Seed Culture Age on Fermentation Performance

Batch IDSeed Culture Age (hours)Lag Phase (hours)Final Titer (mg/L)
CAN-0052418180
CAN-00648 (late exponential)8275
CAN-00772 (stationary)24150

Mandatory Visualizations

Canadensolide_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Polyketide_Synthase Polyketide Synthase (PKS) AcetylCoA->Polyketide_Synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP Isopentenyl PP Mevalonate->IPP IPP->Polyketide_Synthase Canadensolide_Precursor This compound Precursor Polyketide_Synthase->Canadensolide_Precursor Cyclization This compound This compound Canadensolide_Precursor->this compound Oxidation/ Tailoring

Caption: Hypothetical biosynthetic pathway for this compound.

Troubleshooting_Workflow Start Batch-to-Batch Variability Observed CheckInoculum Review Inoculum Preparation Logs Start->CheckInoculum CheckMedia Analyze Raw Material Lots Start->CheckMedia CheckProcess Audit Fermentation Parameter Data Start->CheckProcess InoculumOK Inoculum Consistent? CheckInoculum->InoculumOK MediaOK Raw Materials Consistent? CheckMedia->MediaOK ProcessOK Process Parameters Within Spec? CheckProcess->ProcessOK InoculumOK->MediaOK Yes StandardizeInoculum Implement Standardized Inoculum Protocol InoculumOK->StandardizeInoculum No MediaOK->ProcessOK Yes QualifySupplier Qualify New Supplier/ Lot of Media MediaOK->QualifySupplier No CalibrateProbes Calibrate Sensors & Tighten Control Limits ProcessOK->CalibrateProbes No End Variability Reduced ProcessOK->End Yes StandardizeInoculum->End QualifySupplier->End CalibrateProbes->End

Caption: Logical workflow for troubleshooting batch variability.

Frequently Asked Questions (FAQs)

Q1: What is a "golden batch" and how do we establish one for our this compound process?

A "golden batch" is a reference dataset from an ideal production run that meets all quality and yield specifications.[4] To establish one, select a batch with high titer, high purity, and a desirable process duration. Collect and archive all process data from this batch, including pH, temperature, dissolved oxygen profiles, nutrient addition rates, and offline analytics. This dataset then serves as a benchmark for future runs, allowing for quicker deviation detection.

Q2: How can we minimize the impact of raw material variability from natural sources like yeast extract?

The best long-term solution is to develop a chemically defined medium. However, if you must use complex raw materials, you can mitigate variability by:

  • Vendor Qualification: Sourcing from a reputable vendor with good lot-to-lot consistency.

  • Lot Testing: Testing a new lot on a small scale before using it in a full-scale production run.

  • Large Lot Purchase: Purchasing a large single lot of the critical raw material to use across multiple production batches.

Q3: Can the speed of agitation in the fermenter affect batch consistency?

Yes, absolutely. Agitation impacts nutrient and oxygen distribution, and it can also create shear stress on the fungal cells. Inconsistent agitation speeds between batches can lead to different fungal morphologies (e.g., pellets vs. dispersed mycelia), which in turn affects nutrient uptake and product formation. It is critical to maintain a consistent agitation strategy that is scaled appropriately for your fermenter.

Q4: What are the first steps to take when a batch is clearly deviating from the norm in real-time?

  • Verify Sensors: First, confirm that the sensor readings (e.g., pH, DO) are accurate by checking against a calibrated offline instrument.

  • Check Critical Parameters: Ensure that all critical equipment, such as pumps for nutrient and pH control, are functioning correctly.

  • Review Logs: Check the batch record to ensure all additions and process steps were performed correctly.

  • Take a Sample: If possible, take a sample for microscopic examination of the culture and for analytical testing to understand the current state of the fermentation.

References

Technical Support Center: Refining Bioassay Protocols for Canadensolide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining bioassay protocols to increase sensitivity for Canadensolide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a metabolite produced by the fungus Penicillium canadense. It has been identified as having antifungal properties. Further research is needed to fully elucidate its spectrum of activity and potential applications.

Q2: What are the common challenges in developing a sensitive bioassay for a natural product like this compound?

Researchers may encounter several challenges, including:

  • Low yield and purity of the isolated compound: This can affect the accuracy of concentration-response curves.

  • Interference from other compounds in crude or partially purified extracts: These compounds can mask or alter the activity of this compound.[1]

  • Poor solubility of the compound in aqueous assay media: This can lead to inaccurate quantification of its biological activity.

  • Lack of a known mechanism of action: This makes it difficult to design a targeted and highly sensitive assay.

Q3: How can I improve the solubility of this compound in my aqueous bioassay medium?

To improve solubility, consider the following:

  • Use of a co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds. However, it is crucial to determine the maximum tolerable concentration of DMSO for your test organism, as it can be toxic at higher concentrations.

  • Sonication: This can help to disperse aggregated molecules.

  • Use of detergents or cyclodextrins: These can encapsulate the hydrophobic compound and increase its solubility. Careful validation is required to ensure these agents do not interfere with the assay.[1]

Troubleshooting Guides

Antifungal Bioassays

Problem: High variability in Minimum Inhibitory Concentration (MIC) values between experiments.

Possible Cause Troubleshooting Step
Inconsistent inoculum preparation Ensure a standardized inoculum density is used for each experiment. Use a spectrophotometer to measure the optical density of the fungal suspension and adjust to the recommended concentration for the specific fungus.
Inaccurate serial dilutions Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment.
Solvent effects If using a solvent like DMSO, ensure the final concentration is consistent across all wells and is below the toxic threshold for the test organism. Run a solvent control to assess its effect on fungal growth.
Edge effects in microplates To minimize evaporation from the outer wells of a microplate, which can concentrate the compound, consider not using the outermost wells for experimental data or filling them with sterile medium.
Incomplete dissolution of this compound Visually inspect the wells for any precipitate. If present, refer to the solubility improvement strategies in the FAQs.

Problem: No observable antifungal activity.

Possible Cause Troubleshooting Step
This compound concentration is too low Increase the concentration range of this compound tested.
The chosen fungal strain is resistant Test against a panel of different fungal species, including known susceptible strains.
Degradation of this compound Ensure proper storage of the compound (e.g., protected from light, at the recommended temperature). Prepare fresh stock solutions for each experiment.
Assay conditions are not optimal Optimize incubation time, temperature, and medium composition for the specific fungal strain.
Phytotoxicity Bioassays

Problem: Inconsistent seed germination rates in control groups.

Possible Cause Troubleshooting Step
Seed viability Use certified seeds with a high germination rate. Store seeds under appropriate conditions (cool, dry, and dark).
Uneven water distribution in petri dishes Ensure the filter paper or agar is uniformly moistened. Avoid oversaturation, which can lead to anaerobic conditions.
Contamination Sterilize all materials (petri dishes, filter paper, water) before use. Work in a clean environment to prevent fungal or bacterial contamination.

Problem: High EC50 values, indicating low phytotoxicity.

Possible Cause Troubleshooting Step
The chosen plant species is tolerant Test against a variety of plant species, including those known to be sensitive to other phytotoxins.
Insufficient exposure time Extend the duration of the experiment to allow for potential delayed effects on seedling growth.
Compound degradation As with antifungal assays, ensure the stability of this compound under the experimental conditions.

Data Presentation

The following tables present hypothetical quantitative data for this compound to illustrate how results can be structured for clear comparison.

Table 1: Hypothetical Antifungal Activity of this compound (MIC in µg/mL)

Fungal Species This compound MIC (µg/mL) Fluconazole MIC (µg/mL)
Candida albicans162
Aspergillus fumigatus32>64
Cryptococcus neoformans84
Fusarium oxysporum64>64

Table 2: Hypothetical Phytotoxic Activity of this compound (EC50 in µM)

Plant Species Germination EC50 (µM) Root Elongation EC50 (µM)
Lactuca sativa (Lettuce)15075
Lycopersicon esculentum (Tomato)200110
Zea mays (Corn)>500350

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is a generalized method based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many molds, Sabouraud Dextrose Agar for yeasts).

    • Harvest fungal spores or yeast cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or by measuring optical density.

    • Dilute the suspension in RPMI-1640 medium to the final desired inoculum size (typically 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microplate. The final concentration of DMSO should not exceed 1% (v/v).

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well of the microplate containing the this compound dilutions.

    • Include a positive control (fungus in medium without this compound) and a negative control (medium only). Also, include a solvent control (fungus in medium with the same concentration of DMSO as the experimental wells).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the fungal species.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: Seed Germination and Seedling Growth Phytotoxicity Assay
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol).

    • Prepare a series of dilutions in distilled water. The final solvent concentration should be low (e.g., <0.5%) and a solvent control must be included.

  • Assay Setup:

    • Place a sterile filter paper in a sterile petri dish.

    • Add a defined volume of the test solution to moisten the filter paper.

    • Place a specific number of seeds (e.g., 10-20) on the moistened filter paper.

  • Incubation:

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate in a growth chamber with controlled temperature, humidity, and light/dark cycle (e.g., 25°C, 16h light/8h dark).

  • Data Collection and Analysis:

    • After a set period (e.g., 5-7 days), count the number of germinated seeds.

    • Measure the root and shoot length of the seedlings.

    • Calculate the percentage of germination inhibition and growth inhibition relative to the control.

    • Determine the EC50 value (the concentration that causes 50% inhibition) using a dose-response curve analysis.

Visualizations

Hypothetical Antifungal Mechanism of Action of this compound

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for the antifungal action of this compound, as the specific mechanism is not yet elucidated. This is a generalized representation of how a natural product might interfere with fungal cell wall integrity.

Antifungal_Pathway This compound This compound GlucanSynthase β-(1,3)-Glucan Synthase This compound->GlucanSynthase Inhibition ChitinSynthase Chitin Synthase This compound->ChitinSynthase Inhibition CellWall Fungal Cell Wall IntegrityLoss Loss of Cell Wall Integrity CellWall->IntegrityLoss Disruption GlucanSynthase->CellWall Synthesis ChitinSynthase->CellWall Synthesis CellLysis Cell Lysis IntegrityLoss->CellLysis

Hypothetical antifungal signaling pathway of this compound.
General Experimental Workflow for Bioassay-Guided Fractionation

This diagram outlines a typical workflow to identify active compounds from a natural source.

Bioassay_Workflow Start Crude Extract of Penicillium canadense Fractionation Chromatographic Fractionation Start->Fractionation Bioassay Bioassay Screening (Antifungal/Phytotoxic) Fractionation->Bioassay ActiveFraction Identify Active Fractions Bioassay->ActiveFraction ActiveFraction->Fractionation No, refine Purification Further Purification of Active Fractions (e.g., HPLC) ActiveFraction->Purification Yes PureCompound Isolate Pure Compound (this compound) Purification->PureCompound StructureElucidation Structure Elucidation (NMR, MS) PureCompound->StructureElucidation Troubleshooting_Logic Start Low Bioassay Sensitivity Observed CheckConcentration Is Compound Concentration Accurate and Sufficient? Start->CheckConcentration CheckSolubility Is Compound Fully Dissolved? CheckConcentration->CheckSolubility Yes IncreaseConcentration Increase Concentration Range CheckConcentration->IncreaseConcentration No CheckAssayConditions Are Assay Conditions (pH, temp, time) Optimal? CheckSolubility->CheckAssayConditions Yes ImproveSolubility Improve Solubility (e.g., change solvent) CheckSolubility->ImproveSolubility No CheckOrganism Is the Test Organism Appropriate/Viable? CheckAssayConditions->CheckOrganism Yes OptimizeConditions Optimize Assay Conditions CheckAssayConditions->OptimizeConditions No SelectOrganism Select Different/New Batch of Organism CheckOrganism->SelectOrganism No End Re-run Assay CheckOrganism->End Yes IncreaseConcentration->End ImproveSolubility->End OptimizeConditions->End SelectOrganism->End

References

Validation & Comparative

A Head-to-Head Efficacy Comparison: The Established Power of Amphotericin B and the Enigma of Canadensolide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of antifungal agents is paramount. This guide provides a detailed analysis of Amphotericin B, a cornerstone of antifungal therapy, and explores the current scientific understanding of Canadensolide, a natural compound with noted antifungal properties. While a direct, data-driven head-to-head comparison is challenging due to the limited research on this compound, this guide offers a comprehensive overview of Amphotericin B's performance, supported by experimental data, and outlines the necessary methodologies for any future comparative evaluation.

Executive Summary

Amphotericin B remains a potent, broad-spectrum antifungal agent used for serious and life-threatening fungal infections.[1][2] Its efficacy is well-documented, though it is accompanied by significant toxicity.[1][3] In stark contrast, this compound, a metabolite of the fungus Penicillium canadense, is described as having antifungal activity, but a thorough evaluation of its efficacy, mechanism of action, and safety profile is absent in the current scientific literature.[4] This guide will present the extensive data available for Amphotericin B and provide a framework of experimental protocols that could be used to evaluate and compare novel agents like this compound.

Amphotericin B: A Detailed Efficacy Profile

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[1][3][5][6][7] This binding disrupts the membrane's integrity by forming pores, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[1][3][5][6]

Antifungal Spectrum and Potency

Amphotericin B exhibits a broad spectrum of activity against a wide range of pathogenic fungi.[2][5] Its in vitro activity, as measured by the Minimum Inhibitory Concentration (MIC), is presented below.

Fungal SpeciesAmphotericin B MIC Range (µg/mL)Reference(s)
Candida albicans0.03 - 1.0[5]
Candida glabrata0.29 +/- 0.11 (mean +/- SE)[8]
Candida parapsilosis0.29 +/- 0.11 (mean +/- SE)[8]
Candida krusei0.29 +/- 0.11 (mean +/- SE)[8]
Cryptococcus neoformans0.03 - 1.0[5]
Aspergillus fumigatus0.03 - 1.0[5]
Histoplasma capsulatum0.03 - 1.0[5]
Blastomyces dermatitidis0.03 - 1.0[5]
Coccidioides immitis0.03 - 1.0[5]

Note: MIC values can vary depending on the specific isolate and testing methodology.

Mechanism of Action: Signaling Pathway

The fungicidal effect of Amphotericin B is a direct consequence of its interaction with the fungal cell membrane, leading to a cascade of events that result in cell death.

AmphotericinB_Pathway AmB Amphotericin B Ergosterol Ergosterol (in fungal cell membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion (K+, Na+) and Molecule Leakage Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of Amphotericin B.

This compound: An Unexplored Antifungal

This compound was identified in 1968 as an antifungal metabolite produced by Penicillium canadense.[4] Beyond this initial discovery, there is a significant lack of publicly available data regarding its efficacy, spectrum of activity, mechanism of action, and toxicity. To establish a meaningful comparison with Amphotericin B, a comprehensive investigation of this compound's properties is required.

Experimental Protocols for Head-to-Head Comparison

To objectively compare the efficacy of this compound and Amphotericin B, a standardized set of in vitro and in vivo experiments should be conducted.

In Vitro Efficacy Assessment

1. Antifungal Susceptibility Testing (Broth Microdilution): This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Objective: To determine the lowest concentration of the drug that inhibits the visible growth of a fungus.

  • Methodology:

    • Prepare serial twofold dilutions of this compound and Amphotericin B in 96-well microtiter plates using a standardized medium such as RPMI-1640.

    • Inoculate each well with a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest drug concentration with no visible fungal growth.

Broth_Microdilution Start Prepare Drug Dilutions in 96-well plate Inoculate Inoculate with Fungal Suspension Start->Inoculate Incubate Incubate (35°C, 24-48h) Inoculate->Incubate Read Read MIC (No visible growth) Incubate->Read

Caption: Experimental workflow for broth microdilution.

2. Cytotoxicity Assay: It is crucial to assess the toxicity of the compounds against mammalian cells to determine their therapeutic index.

  • Objective: To evaluate the in vitro toxicity of the antifungal agents on mammalian cell lines.

  • Methodology:

    • Culture a mammalian cell line (e.g., HeLa or HepG2) in 96-well plates.

    • Expose the cells to serial dilutions of this compound and Amphotericin B for a defined period (e.g., 24 hours).

    • Assess cell viability using a colorimetric assay such as MTT or XTT.

    • Calculate the 50% cytotoxic concentration (CC50).

In Vivo Efficacy Assessment

1. Murine Model of Systemic Infection: Animal models are essential for evaluating the in vivo efficacy of an antifungal drug.

  • Objective: To determine the effectiveness of the antifungal agents in treating a systemic fungal infection in a living organism.

  • Methodology:

    • Induce a systemic infection in mice by intravenous injection of a pathogenic fungus (e.g., Candida albicans).

    • Administer different doses of this compound and Amphotericin B to separate groups of infected mice.

    • Monitor survival rates over a period of time (e.g., 14-21 days).

    • In a separate cohort, sacrifice the mice at specific time points to determine the fungal burden in target organs (e.g., kidneys, brain).

InVivo_Workflow Infection Induce Systemic Fungal Infection in Mice Treatment Administer Antifungal Agents Infection->Treatment Monitoring Monitor Survival Treatment->Monitoring Burden Determine Fungal Burden in Organs Treatment->Burden

Caption: Experimental workflow for in vivo efficacy testing.

Conclusion

Amphotericin B stands as a powerful and well-characterized antifungal agent, serving as a benchmark for the development of new therapies. While the initial discovery of this compound's antifungal properties is noted, the absence of further research precludes any meaningful comparison at this time. The experimental protocols outlined in this guide provide a clear path forward for the necessary investigation of this compound and other novel antifungal candidates. Such rigorous, comparative studies are essential for advancing the field of antifungal drug discovery and addressing the growing challenge of invasive fungal infections.

References

In-Depth Analysis of Canadensolide's Mechanism of Action Remains Elusive in Publicly Available Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a thorough review of existing scientific literature, detailed information confirming the mechanism of action of the antifungal compound Canadensolide through genetic studies is not publicly available. Initial discoveries dating back to 1968 identified this compound as a metabolite from Penicillium canadense with antifungal properties, but subsequent research into its specific molecular target and the genetic pathways it modulates appears to be limited or unpublished.

This absence of data prevents the construction of a comprehensive comparison guide as requested, which would require quantitative performance data, detailed experimental protocols from genetic studies, and elucidated signaling pathways. The core requirements for such a guide—objective comparison with alternatives, supporting experimental evidence, and detailed methodologies—cannot be met without foundational research on the compound's mechanism of action.

The Challenge of Elucidating Novel Mechanisms

The process of confirming a drug's mechanism of action, particularly through genetic studies, is a complex endeavor. It often involves a combination of techniques aimed at identifying the specific molecular target of the compound and understanding its downstream effects on cellular pathways.

Common Genetic Approaches for Mechanism of Action Studies:
  • Genetic Interaction Screens: These studies, often performed in model organisms like yeast, involve screening a library of gene-deletion mutants to identify genes that, when absent, either enhance or suppress the effect of the compound. This can provide clues about the pathway the compound perturbs.

  • CRISPR-Cas9 Screens: Genome-wide CRISPR screens can be used to identify genes that are essential for a compound's activity. Loss-of-function mutations in the gene encoding the drug's target will typically confer resistance to the compound.

  • Transcriptional Profiling: Techniques like RNA-sequencing can reveal changes in gene expression within a cell upon treatment with the compound, offering insights into the cellular response and affected pathways.

The successful application of these methods requires a significant research effort, and for many natural products, including what appears to be the case for this compound, this in-depth follow-up research has not been published.

Hypothetical Experimental Workflow for Investigating this compound

To illustrate the type of research that would be necessary to fulfill the original request, a hypothetical experimental workflow for confirming this compound's mechanism of action is presented below. This workflow outlines the logical steps a research team might take.

G cluster_0 Initial Screening & Target Hypothesis cluster_1 Genetic Validation in Model Organism cluster_2 Mechanism Confirmation & Pathway Analysis A Phenotypic Screening (e.g., Antifungal Activity Assay) B Biochemical Assays (e.g., Enzyme Inhibition) A->B C Affinity Chromatography (Pull-down of binding partners) B->C D Yeast Deletion Library Screen (Identify sensitive/resistant mutants) C->D E Gene Sequencing of Resistant Mutants D->E F CRISPRi/a Screening (Gene knockdown/overexpression) D->F G Recombinant Protein Expression & In Vitro Validation E->G F->G I Confirmation in Mammalian Cell Lines (if applicable) G->I H Transcriptomic Analysis (RNA-seq) of Treated Cells H->I

Caption: Hypothetical workflow for identifying and confirming the mechanism of action of a novel compound like this compound using genetic and molecular biology techniques.

Conclusion

Without published data from studies such as those outlined in the hypothetical workflow, any discussion of this compound's specific mechanism of action would be speculative. The creation of a detailed and objective comparison guide is therefore not feasible at this time. Researchers and drug development professionals interested in this compound would likely need to conduct foundational research to elucidate its molecular target and pathway interactions before a comparative analysis could be performed. Should such data become publicly available in the future, a comprehensive guide could be developed.

Evaluating Novel Antifungal Agents: A Comparative Framework for Canadensolide Against Azole-Resistant Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of azole-resistant fungal infections presents a formidable challenge to global health. The development of novel antifungal agents is paramount, and rigorous evaluation of their efficacy is the cornerstone of this endeavor. This guide provides a comprehensive framework for assessing the potential of new chemical entities, using the hypothetical evaluation of canadensolide, a natural product from Penicillium canadense, against clinically relevant azole-resistant fungal strains. While specific experimental data for this compound against these resistant strains is not yet publicly available, this document outlines the essential comparative methodologies and data presentation required for a thorough investigation.

Understanding the Landscape of Azole Resistance

Azole antifungals, such as fluconazole and itraconazole, function by inhibiting the enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and inhibiting fungal growth.[1][2][3]

Fungal resistance to azoles is a multifaceted problem, primarily driven by the following mechanisms:

  • Target Site Modification: Mutations in the ERG11 gene can alter the structure of lanosterol 14-α-demethylase, reducing its binding affinity for azole drugs.[1]

  • Overexpression of Efflux Pumps: Fungal cells can upregulate the expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters. These pumps actively efflux azole drugs from the cell, preventing them from reaching their target.

  • Target Enzyme Overexpression: Increased expression of the ERG11 gene leads to higher concentrations of lanosterol 14-α-demethylase, requiring higher doses of azoles to achieve an inhibitory effect.

  • Development of Bypass Pathways: Fungi may develop alternative metabolic pathways that circumvent the need for the ergosterol biosynthesis pathway, thereby rendering azole drugs ineffective.[1]

A thorough evaluation of a new antifungal agent must consider its efficacy against strains exhibiting these resistance mechanisms.

Comparative Efficacy Evaluation: A Methodological Approach

To ascertain the potential of a novel compound like this compound, a series of in vitro experiments are required. These should be conducted in parallel with established antifungal agents, including a representative azole (e.g., fluconazole) and a drug from a different class (e.g., amphotericin B or an echinocandin like caspofungin), to provide a comprehensive comparative assessment.

Key Experimental Protocols

1. Fungal Strains: A panel of well-characterized, clinically relevant fungal strains should be used, including:

  • Azole-susceptible reference strains (e.g., Candida albicans ATCC 90028).
  • A collection of clinical isolates with characterized azole resistance mechanisms (e.g., Candida albicans, Candida auris, Candida glabrata, and Aspergillus fumigatus with known ERG11 mutations or efflux pump overexpression).

2. In Vitro Susceptibility Testing (Broth Microdilution):

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
  • Methodology: The broth microdilution method should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 for yeasts and M38 for filamentous fungi.
  • Prepare a two-fold serial dilution of this compound, fluconazole, and amphotericin B in 96-well microtiter plates.
  • Inoculate each well with a standardized suspension of the fungal strain.
  • Incubate the plates at 35°C for 24-48 hours.
  • The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth compared to the drug-free control.

3. Determination of Minimum Fungicidal Concentration (MFC):

  • Objective: To determine if the compound has a fungistatic (inhibits growth) or fungicidal (kills the fungus) effect.
  • Methodology: Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto a drug-free agar plate. The plates are incubated at 35°C for 24-48 hours. The MFC is the lowest drug concentration from the MIC assay from which no fungal colonies grow on the subculture.

Data Presentation for Comparative Analysis

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate direct comparison between this compound and the other antifungal agents.

Table 1: Comparative In Vitro Activity of this compound and Other Antifungals against Azole-Resistant Candida albicans

Fungal StrainResistance MechanismMIC (µg/mL)MFC (µg/mL)
This compound Fluconazole
C. albicans ATCC 90028SusceptibleData0.5
C. albicans 152ERG11 mutationData64
C. albicans 211Efflux pump overexpressionData128

Table 2: Comparative In Vitro Activity of this compound and Other Antifungals against Candida auris

Fungal StrainCladeMIC (µg/mL)MFC (µg/mL)
This compound Fluconazole
C. auris B11220South Asian (I)Data>256
C. auris B11221East Asian (II)Data128
C. auris B11245African (III)Data>256

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate key aspects of this comparative framework.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Downstream Analysis strain_selection Fungal Strain Selection (Azole-S and Azole-R) mic_assay Broth Microdilution Assay (CLSI M27/M38) strain_selection->mic_assay compound_prep Compound Preparation (this compound, Fluconazole, Amphotericin B) compound_prep->mic_assay media_prep Media and Reagent Preparation media_prep->mic_assay incubation Incubation (35°C, 24-48h) mic_assay->incubation mic_determination MIC Determination (Visual/Spectrophotometric) incubation->mic_determination mfc_assay MFC Determination mic_determination->mfc_assay data_analysis Data Analysis and Comparison mic_determination->data_analysis mfc_assay->data_analysis azole_moa_resistance cluster_cell Fungal Cell cluster_pathway Ergosterol Biosynthesis Pathway cluster_resistance Resistance Mechanisms lanosterol Lanosterol erg11 Lanosterol 14-α-demethylase (ERG11) lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol cell_membrane Cell Membrane Integrity ergosterol->cell_membrane Incorporation erg11_mutation ERG11 Mutation erg11_mutation->erg11 Alters Target efflux_pump Efflux Pump (ABC/MFS) erg11_overexpression ERG11 Overexpression erg11_overexpression->erg11 Increases Target azole Azole Antifungal azole->erg11 Inhibition azole->efflux_pump Efflux

References

A Comparative Analysis of Canadensolide and Other Bioactive Metabolites from Penicillium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Penicillium is a well-established source of a diverse array of secondary metabolites with significant biological activities, ranging from the revolutionary antibiotic penicillin to potent antifungal and cytotoxic agents. Among these is Canadensolide, a metabolite isolated from Penicillium canadense, which has demonstrated notable antifungal properties.[1][2] This guide provides a comparative study of this compound with other key metabolites from various Penicillium species, offering insights into their relative bioactivities and potential therapeutic applications. The information is intended to aid researchers and drug development professionals in navigating the chemical landscape of Penicillium metabolites for the discovery of novel lead compounds.

Chemical Diversity of Penicillium Metabolites

Penicillium species are prolific producers of a wide range of secondary metabolites, which can be broadly categorized into polyketides, alkaloids, terpenoids, and steroids.[3][4] This chemical diversity gives rise to a broad spectrum of biological activities, making this genus a focal point for natural product discovery.

Comparative Biological Activities

To provide a clear comparison, the biological activities of this compound and other selected Penicillium metabolites are summarized below. The data presented is a synthesis of findings from multiple studies.

Antifungal Activity
Cytotoxic Activity

Many metabolites from Penicillium species exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug development.[5][6] The cytotoxic activities of several representative metabolites are presented in Table 1.

Table 1: Comparative Cytotoxic Activity of Selected Penicillium Metabolites

MetabolitePenicillium SpeciesCancer Cell Line(s)IC50/GI50 (µM)Reference(s)
Penicidone EPenicillium sp. YT2019-3321PATU8988T (pancreatic)11.4[7]
Meleagrin BPenicillium sp.A549, HL-60, BEL-7402, MOLT-41.5 - 7[6]
Resorcinoside APenicillium janthinellumNUGC-3 (gastric)9.3[3]
Violaceol-IIPenicillium sp.ECA 1098.95[3]
Penicillipyrone APenicillium sp. F446A549 (lung)15[6]
Penicillipyrone BPenicillium sp. F446A549 (lung)17[6]
Antimicrobial Activity

Beyond antifungal properties, many Penicillium metabolites show activity against bacteria. For example, metabolites from a marine-derived Penicillium citrinum exhibited selective antimicrobial activity against Gram-positive bacteria and Candida albicans with MICs ranging from 32-256 µg/mL.[8] Similarly, Sclerotioramine and (+)-sclerotiorin from Penicillium mallochii showed strong inhibition against Bacillus subtilis.[9]

Enzyme Inhibitory Activity

Penicillium metabolites have also been identified as potent enzyme inhibitors, a property that can be exploited for various therapeutic purposes. For example, several metabolites from marine-derived Penicillium and Eurotium species have been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for the treatment of type 2 diabetes and obesity.[10]

Table 2: PTP1B Inhibitory Activity of Selected Fungal Metabolites

MetaboliteFungal SpeciesIC50 (µM)Reference(s)
Fructigenine APenicillium sp.10.7[10]
FlavoglaucinEurotium sp.13.4[10]
EchinulinPenicillium sp.29.4[10]
CyclopenolPenicillium sp.30.0[10]
ViridicatolPenicillium sp.64.0[10]

Furthermore, extracts from Penicillium citrinum have demonstrated significant α-glucosidase and urease inhibitory activities.[11][12][13]

Experimental Protocols

Standard methodologies are employed to evaluate the biological activities of these metabolites. Below are generalized protocols for key assays.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well plate.

  • Inoculation: The prepared inoculum is added to each well.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action and the signaling pathways modulated by this compound are not well-documented in publicly available literature. However, for some other Penicillium metabolites, insights into their mechanisms have been elucidated. For instance, Penicidone E was found to induce apoptosis in pancreatic tumor cells, characterized by morphological changes, a reduction in cell number, and an altered ratio of Bcl-2 to Bax proteins.[7] This suggests an induction of the intrinsic apoptotic pathway.

Below is a generalized diagram representing the induction of apoptosis, a common mechanism for cytotoxic compounds.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Penicillium Metabolite Penicillium Metabolite Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) Penicillium Metabolite->Bcl2_family Modulates Caspases Caspase Cascade (e.g., Caspase-9, Caspase-3) Bcl2_family->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Generalized apoptotic pathway induced by cytotoxic metabolites.

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive metabolites from Penicillium species typically follows a standardized workflow.

experimental_workflow Fungal_Culture Fungal Culture (Penicillium sp.) Extraction Extraction of Secondary Metabolites Fungal_Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay_Screening Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Crude_Extract->Bioassay_Screening Active_Extract Active Extract Bioassay_Screening->Active_Extract Chromatography Chromatographic Separation (e.g., HPLC) Active_Extract->Chromatography Pure_Compounds Pure Compounds Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioactivity_Testing Detailed Bioactivity Testing (IC50, MIC) Pure_Compounds->Bioactivity_Testing Mechanism_Studies Mechanism of Action Studies Bioactivity_Testing->Mechanism_Studies

Caption: Workflow for isolation and characterization of bioactive metabolites.

Conclusion

This compound represents one of the many bioactive compounds produced by the versatile Penicillium genus. While its initial discovery highlighted its antifungal potential, a wealth of other Penicillium metabolites have since been characterized with potent cytotoxic, antimicrobial, and enzyme-inhibitory activities. The comparative data presented here underscores the importance of continued exploration of this fungal genus for the discovery of novel therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of these compounds and to explore their potential in preclinical and clinical development.

References

A Roadmap for Validating the Antifungal Efficacy of Canadensolide in a 3D Human Tissue Model

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide outlines a proposed framework for the validation of Canadensolide, a natural product with historically reported antifungal properties. Given the limited recent data on its efficacy and mechanism of action, this document provides a comparative pathway to evaluate its potential against established antifungal agents, Amphotericin B and Fluconazole, within a physiologically relevant 3D human tissue model of cutaneous candidiasis.

Comparative Overview of Antifungal Agents

The following table summarizes the known properties of the comparator drugs and outlines the data points to be established for this compound.

FeatureThis compoundAmphotericin BFluconazole
Drug Class MacrolidePolyeneTriazole
Source Penicillium canadenseStreptomyces nodosusSynthetic
Mechanism of Action To be determinedBinds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[1]Inhibits lanosterol 14-α-demethylase, an enzyme crucial for ergosterol biosynthesis.[1][2]
Reported Antifungal Spectrum To be determinedBroad-spectrum, including Candida spp., Aspergillus spp., and Cryptococcus neoformans.Primarily active against yeasts, including most Candida species.
Fungicidal/Fungistatic To be determinedPrimarily fungicidal.[2]Primarily fungistatic.[2]
Known Resistance Mechanisms Not applicableAlterations in membrane sterol composition.Upregulation of efflux pumps and mutations in the target enzyme.[1]

Proposed Experimental Validation Workflow

A systematic approach is required to assess the antifungal potential of this compound. The proposed workflow, from initial susceptibility testing to validation in a 3D tissue model, is outlined below.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: 3D Tissue Model Validation cluster_2 Phase 3: Data Analysis & Comparison a Antifungal Susceptibility Testing (MIC Determination) b Cytotoxicity Assay (on Human Keratinocytes) a->b Determine therapeutic window c Establish 3D Cutaneous Candidiasis Model b->c Proceed if low cytotoxicity d Topical Application of This compound & Comparators c->d e Assess Fungal Viability (CFU, Histology) d->e f Evaluate Tissue Viability and Damage (LDH, Histology) d->f g Analyze Inflammatory Response (Cytokine Profiling) d->g h Comparative Efficacy Analysis e->h i Safety Profile Assessment e->i f->h f->i g->h g->i j Go/No-Go Decision for Further Development h->j i->j

Caption: Proposed experimental workflow for this compound validation.

Quantitative Data Comparison

The following tables present hypothetical data for this compound alongside established data for comparator drugs against Candida albicans. This structure should be used to summarize experimental findings.

Table 1: In Vitro Antifungal Susceptibility and Cytotoxicity

CompoundMIC (µg/mL) vs. C. albicansCC50 (µg/mL) on KeratinocytesSelectivity Index (CC50/MIC)
This compound [To be determined][To be determined][To be determined]
Amphotericin B 0.25 - 1.0~2.52.5 - 10
Fluconazole 0.25 - 2.0>100>50

Table 2: Efficacy in 3D Cutaneous Candidiasis Model

Treatment (at 10x MIC)Fungal Burden Reduction (%)Tissue Viability (%)IL-6 Reduction (%)
Vehicle Control 0450
This compound [To be determined][To be determined][To be determined]
Amphotericin B >95~60~70
Fluconazole ~90~90~85

Detailed Experimental Protocols

3D Human Epidermis Model of Cutaneous Candidiasis
  • Model: Utilize a commercially available reconstituted human epidermis (RHE) model (e.g., EpiDerm™, SkinEthic™ RHE).

  • Culture: Culture the RHE tissues at the air-liquid interface according to the manufacturer's instructions.

  • Infection: Prepare a suspension of Candida albicans (e.g., SC5314) in a nutrient-poor medium to promote hyphal growth. Topically apply 1x10^6 CFU to the surface of the RHE.

  • Incubation: Incubate the infected tissues for 24 hours at 37°C and 5% CO2 to allow for invasion and establishment of infection.

Antifungal Susceptibility Testing
  • Method: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Procedure: Prepare serial two-fold dilutions of this compound, Amphotericin B, and Fluconazole in RPMI-1640 medium in a 96-well plate. Add a standardized inoculum of C. albicans.

  • Endpoint: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of visible fungal growth after 24-48 hours of incubation.

Cytotoxicity Assay
  • Cell Line: Use primary human epidermal keratinocytes (HEK).

  • Method: Employ a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure: Seed HEKs in a 96-well plate. After 24 hours, expose the cells to serial dilutions of this compound and comparator drugs for 24 hours. Add MTT reagent and incubate. Measure the absorbance at 570 nm after solubilizing the formazan crystals.

  • Endpoint: Calculate the CC50, the concentration of the compound that reduces cell viability by 50%.

Assessment of Fungal Viability in 3D Model
  • CFU Counting: After treatment, homogenize the RHE tissue in sterile PBS. Plate serial dilutions of the homogenate on Sabouraud Dextrose Agar. Count the colonies after 24-48 hours to determine the number of viable fungal cells.

  • Histology: Fix the RHE tissues in formalin, embed in paraffin, and section. Stain with Periodic acid-Schiff (PAS) to visualize fungal elements and Hematoxylin and Eosin (H&E) to assess tissue morphology and damage.

Analysis of Tissue Damage and Inflammatory Response
  • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cytotoxicity and tissue damage.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8) in the culture medium using ELISA or a multiplex bead array.

Known Signaling Pathways of Comparator Antifungals

Understanding the mechanisms of established drugs is crucial for contextualizing the potential mechanism of this compound.

G cluster_AmphotericinB Amphotericin B Pathway cluster_Fluconazole Fluconazole Pathway AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol Binds to Pore Membrane Pore Formation Ergosterol->Pore Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Cell Death Leakage->Death Flu Fluconazole Lanosterol_demethylase Lanosterol 14-α-demethylase (ERG11) Flu->Lanosterol_demethylase Inhibits Ergosterol_synth Ergosterol Synthesis Lanosterol_demethylase->Ergosterol_synth Toxic_sterols Toxic Sterol Accumulation Lanosterol_demethylase->Toxic_sterols leads to Lanosterol Lanosterol Lanosterol->Lanosterol_demethylase Membrane_stress Membrane Stress Ergosterol_synth->Membrane_stress Disruption leads to Toxic_sterols->Membrane_stress Growth_inhibition Growth Inhibition Membrane_stress->Growth_inhibition

Caption: Mechanisms of action for Amphotericin B and Fluconazole.

This structured approach will enable a robust and objective evaluation of this compound's antifungal properties, providing the necessary data to determine its potential as a novel therapeutic agent.

References

Assessing the Synergistic Potential of Novel Antifungal Candidates: A Comparative Guide Featuring Canadensolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antifungal resistance necessitates the exploration of innovative therapeutic strategies. One promising approach is the use of combination therapy, where a novel agent is paired with a conventional antifungal to achieve a synergistic effect, resulting in enhanced efficacy and potentially reducing the required dosage and associated toxicity. This guide provides a framework for assessing the synergistic effects of a novel antifungal compound, using Canadensolide as a representative candidate, in combination with established antifungal drugs. While specific experimental data on this compound's synergistic interactions are not yet available in published literature, this document outlines the essential experimental protocols and data presentation methods required for such an investigation.

Understanding Synergy

Synergy in antifungal therapy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can manifest as a lower minimum inhibitory concentration (MIC) for each drug when used in combination, a faster rate of fungal killing, or the ability to overcome resistance mechanisms. The primary goal of assessing synergy is to identify drug combinations that offer a distinct therapeutic advantage over monotherapy.

Experimental Protocols for Synergy Assessment

A robust assessment of synergistic effects involves a combination of in vitro assays. The following are standard methodologies employed in the field.

Checkerboard Microdilution Assay

The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Methodology:

  • Preparation of Antifungal Solutions: Stock solutions of this compound and a conventional antifungal (e.g., Fluconazole, Amphotericin B, Caspofungin) are prepared in an appropriate solvent and then serially diluted.

  • Microtiter Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the x-axis, and serial dilutions of the conventional antifungal are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized suspension of the target fungal species (e.g., Candida albicans, Aspergillus fumigatus). Control wells containing only the fungal suspension (growth control), the medium alone (sterility control), and each drug individually are also included.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Data Analysis: The MIC of each drug alone and in combination is determined by visual inspection or spectrophotometric reading. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Studies

Time-kill assays provide dynamic information about the rate of fungal killing by antimicrobial agents, alone and in combination.

Methodology:

  • Preparation of Cultures: A standardized inoculum of the target fungus is prepared in a suitable broth medium.

  • Exposure to Antifungals: The fungal suspension is exposed to the following conditions:

    • No drug (growth control)

    • This compound alone (at a relevant concentration, e.g., MIC)

    • Conventional antifungal alone (at a relevant concentration, e.g., MIC)

    • The combination of this compound and the conventional antifungal (at concentrations that demonstrated synergy in the checkerboard assay).

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.

  • Incubation and Colony Counting: The plates are incubated until colonies are visible, and the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Data Presentation

Clear and concise presentation of quantitative data is crucial for comparative analysis.

Table 1: Checkerboard Assay Results for this compound in Combination with Conventional Antifungals against Candida albicans

Conventional AntifungalMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound [Hypothetical Value][Hypothetical Value]
Fluconazole [Hypothetical Value][Hypothetical Value][Calculated Value][Synergy/Additive/Antagonism]
Amphotericin B [Hypothetical Value][Hypothetical Value][Calculated Value][Synergy/Additive/Antagonism]
Caspofungin [Hypothetical Value][Hypothetical Value][Calculated Value][Synergy/Additive/Antagonism]

Table 2: Time-Kill Assay Results for this compound and Fluconazole against Candida albicans

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 8hLog10 CFU/mL at 24hChange in Log10 CFU/mL (0-24h)
Growth Control[Initial Inoculum][Value][Value][Value]
This compound (MIC)[Initial Inoculum][Value][Value][Value]
Fluconazole (MIC)[Initial Inoculum][Value][Value][Value]
This compound + Fluconazole[Initial Inoculum][Value][Value][Value]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay cluster_analysis Data Analysis & Interpretation prep_can Prepare this compound Stock serial_dilution Serial Dilutions in 96-well Plate prep_can->serial_dilution exposure Expose Fungal Culture to Drugs prep_can->exposure prep_conv Prepare Conventional Antifungal Stock prep_conv->serial_dilution prep_conv->exposure prep_fungus Prepare Fungal Inoculum inoculation Inoculate with Fungal Suspension prep_fungus->inoculation prep_fungus->exposure serial_dilution->inoculation incubation_cb Incubate inoculation->incubation_cb read_mic Determine MICs incubation_cb->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret_fici Interpret Synergy/Antagonism calc_fici->interpret_fici sampling Sample at Time Intervals exposure->sampling plating Plate Serial Dilutions sampling->plating incubation_tk Incubate Plates plating->incubation_tk count_cfu Count CFUs incubation_tk->count_cfu plot_timekill Plot Time-Kill Curves count_cfu->plot_timekill conclusion Draw Conclusions on Synergistic Effects interpret_fici->conclusion plot_timekill->conclusion

Caption: Experimental workflow for assessing antifungal synergy.

Antifungal_Targets cluster_cell Fungal Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_drugs Conventional Antifungals cluster_this compound Potential Synergistic Agent beta_glucan β-(1,3)-D-glucan ergosterol Ergosterol dna_synthesis DNA Synthesis echinocandins Echinocandins (e.g., Caspofungin) echinocandins->beta_glucan Inhibits synthesis polyenes Polyenes (e.g., Amphotericin B) polyenes->ergosterol Binds to azoles Azoles (e.g., Fluconazole) azoles->ergosterol Inhibits synthesis flucytosine Flucytosine flucytosine->dna_synthesis Inhibits This compound This compound This compound->beta_glucan Potential Target? This compound->ergosterol Potential Target? This compound->dna_synthesis Potential Target?

Caption: Potential targets of this compound for synergistic action.

Conclusion

The investigation of synergistic interactions between novel compounds like this compound and conventional antifungals is a critical area of research in the fight against fungal infections. By employing standardized methodologies such as the checkerboard and time-kill assays, researchers can systematically evaluate the potential of combination therapies. The detailed protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting such studies, ultimately contributing to the development of more effective antifungal treatments.

Independent Verification of Canadensolide's Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent verification of the antifungal activity of Canadensolide, a natural product first isolated from Penicillium canadense. Originally reported in 1968, there has been a notable absence of follow-up studies to quantify its activity using modern, standardized methodologies. This document outlines a proposed experimental plan to address this knowledge gap and objectively compare this compound's potential efficacy against established antifungal agents.

Introduction to this compound

This compound is a metabolite produced by the fungus Penicillium canadense. Its initial discovery by McCorkindale and colleagues in 1968 identified it as having antifungal properties.[1] However, the original publication lacks the quantitative data, such as Minimum Inhibitory Concentration (MIC) values, necessary for a thorough evaluation and comparison with contemporary antifungal drugs. To date, a comprehensive, independent verification of its antifungal spectrum and potency has not been published in peer-reviewed literature. This guide proposes a systematic approach to validate these early findings.

Comparative Antifungal Activity Data

To establish a benchmark for the proposed verification study, the following table summarizes the typical MIC ranges for two widely used antifungal drugs, Amphotericin B and Fluconazole/Itraconazole, against a panel of clinically relevant fungal pathogens. The data for this compound is currently unknown and is presented here as a template for the proposed study's findings.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Antifungal AgentCandida albicansAspergillus fumigatusCryptococcus neoformans
This compound To Be DeterminedTo Be DeterminedTo Be Determined
Amphotericin B 0.125 - 1.0[2][3]1.0 - 2.00.25 - 1.0[4][5]
Fluconazole ≤ 0.5 - 8.0[6]Not Active2.0 - 16.0[4][7]
Itraconazole 0.03 - 0.50.12 - 1.0[8][9]0.0625 - 0.25[4]

Note: MIC values can vary between strains. The ranges presented are typical values reported in the literature.

Proposed Experimental Protocol for Independent Verification

To ensure reproducibility and comparability, the following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing (M27 for yeasts and M38 for filamentous fungi).[10][11]

Materials
  • Purified this compound

  • Standard antifungal agents (Amphotericin B, Fluconazole, Itraconazole)

  • Fungal isolates:

    • Candida albicans (e.g., ATCC 90028)

    • Aspergillus fumigatus (e.g., ATCC 204305)

    • Cryptococcus neoformans (e.g., ATCC 52817)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%) with 0.05% Tween 80 (for molds)

Inoculum Preparation
  • Yeasts (C. albicans, C. neoformans):

    • Subculture the yeast onto Sabouraud Dextrose Agar (SDA) and incubate for 24-48 hours at 35°C.

    • Select several colonies and suspend in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Filamentous Fungi (A. fumigatus):

    • Grow the mold on Potato Dextrose Agar (PDA) for 7 days at 35°C.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640.

Broth Microdilution Assay
  • Prepare serial twofold dilutions of this compound and the standard antifungal agents in RPMI 1640 in a 96-well plate. The final concentration range should be appropriate to determine the MIC (e.g., 0.03 to 64 µg/mL).

  • Inoculate each well with the prepared fungal suspension.

  • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubate the plates at 35°C for 24-48 hours for Candida and Cryptococcus, and 48-72 hours for Aspergillus.

  • Determine the MIC visually or spectrophotometrically. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Fungal Culture (SDA/PDA) Inoculum_Prep 2. Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculum_Dilution 3. Final Inoculum Dilution in RPMI 1640 Inoculum_Prep->Inoculum_Dilution Inoculation 5. Inoculate Plate Inoculum_Dilution->Inoculation Drug_Dilution 4. Serial Drug Dilution in 96-well plate Drug_Dilution->Inoculation Incubation 6. Incubate at 35°C (24-72h) Inoculation->Incubation Read_MIC 7. Read MIC (Visual/Spectrophotometer) Incubation->Read_MIC Data_Analysis 8. Data Analysis & Comparison Read_MIC->Data_Analysis G Original_Report Original 1968 Report (Qualitative Data) Comparison Comparative Analysis Original_Report->Comparison New_Data New Experimental Data (Quantitative MICs for this compound) New_Data->Comparison Standard_Data Benchmark Data (MICs for Standard Antifungals) Standard_Data->Comparison Conclusion Conclusion on Antifungal Potential Comparison->Conclusion

References

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of Canadensolide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel compounds like Canadensolide, an antifungal metabolite, are routine. However, the disposal of such specialized research chemicals, for which detailed safety and disposal documentation may not readily exist, requires a meticulous and safety-first approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

When specific disposal protocols for a research compound are unavailable, it must be treated as hazardous waste.[1][2][3] The foundational principle is to prevent its release into the environment and to ensure that it is handled by personnel trained in hazardous waste management.

Immediate Safety and Handling Protocols

Before proceeding with any disposal steps, it is imperative to conduct a thorough risk assessment.[4] Given the lack of specific toxicity data for this compound, assume it is highly toxic.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • A lab coat[2][5]

  • Safety glasses or goggles[2][5]

  • Chemical-resistant gloves (Nitrile or neoprene are generally suitable for minor splashes)[2]

Engineering Controls: All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6]

Data Compilation for Disposal

Proper identification and characterization of the waste are critical for safe disposal. While a comprehensive Safety Data Sheet (SDS) for this compound may not be available, compiling known or reasonably anticipated data is a crucial step. This information will be vital for your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

Table 1: Hypothetical Properties of this compound for Waste Profiling

PropertyValue/InformationSignificance for Disposal
Chemical Name This compoundPrimary identifier for all labeling and documentation.
Chemical Formula C11H14O4Provides information on the elemental composition.
Physical State Solid (Crystalline or Powder)Determines the appropriate type of waste container.
Solubility Soluble in organic solvents (e.g., methanol, acetone); Insoluble in water.Informs the choice of rinsing solvent for decontamination and the potential for aqueous disposal (which is prohibited).
Known Hazards Antifungal agent. Assume toxic if inhaled, ingested, or in contact with skin.[1]Dictates the high level of precaution required for handling and the necessity for professional hazardous waste disposal.
Incompatibilities Unknown. Avoid mixing with other chemicals.[7]Mandates segregation from other waste streams to prevent unforeseen reactions.
Decomposition Products Unknown. Assumed to produce carbon oxides upon combustion.Important information for disposal methods involving incineration.

Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe segregation, packaging, and disposal of this compound waste.

Experimental Protocol: Waste Segregation and Packaging

  • Segregation:

    • Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weigh boats, filter paper), and used PPE (gloves, disposable lab coats) in a dedicated, leak-proof, and puncture-resistant container.[2] Do not mix with other chemical waste.

    • Liquid Waste: If this compound has been dissolved in a solvent, collect this solution in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS department.[7]

    • Sharps Waste: Any needles, scalpels, or other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

  • Container Selection and Labeling:

    • Use containers that are compatible with the chemical nature of the waste. For solid waste, a sturdy, sealable plastic container is appropriate. For liquid waste, use a chemical-resistant bottle with a secure screw cap.

    • All waste containers must be clearly labeled as "Hazardous Waste."[8] The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"[8]

      • The primary hazard(s): "Toxic" (Assumed)

      • The date of accumulation

      • The name of the principal investigator and the laboratory location[8]

  • Storage:

    • Store the sealed and labeled waste containers in a designated, secure area within the laboratory, away from general work areas.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[2]

  • Disposal Request:

    • Once the waste container is ready for disposal (typically when it is about 90% full), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[9]

    • Provide them with all available information on the compound, as detailed in Table 1.

    • Never attempt to dispose of this compound or any other laboratory chemical down the drain or in the regular trash.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Conduct Risk Assessment (Assume Hazardous) A->B C Wear Appropriate PPE (Lab Coat, Gloves, Goggles) B->C D Segregate Waste by Type C->D E Solid Waste (Contaminated materials, PPE) D->E F Liquid Waste (Solutions of this compound) D->F G Select Compatible Container E->G H Select Compatible Container F->H I Label Container: 'Hazardous Waste - this compound' G->I J Label Container: 'Hazardous Waste - this compound in [Solvent]' H->J K Store in Secure, Designated Area (with Secondary Containment for Liquids) I->K J->K L Contact Institutional EHS for Pickup K->L M Professional Disposal by Licensed Contractor L->M

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, researchers can ensure that novel compounds like this compound are managed and disposed of in a manner that prioritizes safety, environmental responsibility, and regulatory compliance, thereby building a foundation of trust in laboratory safety and chemical handling practices.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Canadensolide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Canadensolide. Adherence to these procedures is critical to ensure personal safety and proper disposal of hazardous materials.

This compound is a chemical compound that presents significant health risks. A Safety Data Sheet (SDS) from Sigma-Aldrich indicates it is toxic if swallowed, fatal if inhaled, and may cause genetic defects, cancer, and damage to fertility or an unborn child.[1] It is also very toxic to aquatic life with long-lasting effects.[1] This guide will provide the necessary protocols to handle this substance safely.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required equipment, its purpose, and the specific standards to be met.

PPE CategoryComponentSpecification/StandardPurpose
Hand Protection Double-gloving system: Inner Silver Shield™ gloves under outer disposable nitrile gloves.Inspect nitrile gloves before each use and replace immediately after contact.Provides robust protection against chemical permeation.
Body Protection Fire-resistant lab coat.Worn over cotton-based clothing. Polyester or acrylic fabrics should be avoided.Protects skin and clothing from splashes and spills.
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles must meet ANSI Z87.1 standards.Protects against splashes, vapors, and potential explosions.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Use is required when engineering controls are not sufficient to maintain exposure below permissible limits. Annual fit testing and medical evaluations are necessary.Prevents inhalation of hazardous dust and vapors.
Foot Protection Closed-toe, closed-heel shoes.---Protects feet from spills and falling objects.

A hazard assessment of the specific work area and procedure is required to ensure the appropriate level of PPE is selected.

Operational Plan: A Step-by-Step Handling Protocol

Safe handling of this compound requires a controlled environment and methodical procedures. The following workflow must be followed for all experiments involving this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Designate a specific handling area (e.g., fume hood). prep2 Assemble all necessary materials and PPE. prep1->prep2 prep3 Ensure safety equipment (eyewash, shower) is accessible. prep2->prep3 handle1 Don all required PPE. prep3->handle1 handle2 Carefully weigh and handle this compound in a fume hood. handle1->handle2 handle3 Minimize the creation of dust. handle2->handle3 clean1 Decontaminate all surfaces with an appropriate solvent. handle3->clean1 clean2 Segregate all this compound-contaminated waste. clean1->clean2 clean3 Remove PPE in the correct order to avoid contamination. clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4

This compound Handling Workflow

Emergency Procedures: Responding to Exposure

In the event of an exposure, immediate and decisive action is crucial.

Exposure RouteImmediate Action
Inhalation Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_gen Waste Generation cluster_waste_seg Segregation & Collection cluster_waste_disp Final Disposal waste1 Unused this compound collect1 Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. waste1->collect1 waste2 Contaminated PPE (gloves, etc.) waste2->collect1 waste3 Contaminated labware (pipettes, vials) waste3->collect1 disp1 Arrange for pickup and disposal by a certified hazardous waste management service. collect1->disp1 disp2 Follow all local, state, and federal regulations for hazardous waste disposal. disp1->disp2

This compound Waste Disposal Workflow

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] All waste must be treated as hazardous. This includes any contaminated personal protective equipment, labware, and cleaning materials. These items should be collected in a designated, sealed, and clearly labeled hazardous waste container for disposal by a certified hazardous waste management service.[3] Adherence to all local, state, and federal regulations for hazardous waste disposal is mandatory.[3][4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.